molecular formula C14H8ClNO2 B595020 3-(3-Chloro-4-cyanophenyl)benzoic acid CAS No. 1355247-06-1

3-(3-Chloro-4-cyanophenyl)benzoic acid

Cat. No.: B595020
CAS No.: 1355247-06-1
M. Wt: 257.673
InChI Key: MUZFISYMSYFCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-cyanophenyl)benzoic acid is a versatile biphenyl derivative that serves as a valuable building block in medicinal chemistry and drug discovery research. Its structure, featuring a benzoic acid group linked to a chlorinated and cyanated phenyl ring, is a privileged scaffold for developing potent enzyme inhibitors. Research indicates that analogous chloro-cyanophenyl compounds are central to the synthesis of novel therapeutic agents, including dual aromatase-steroid sulfatase inhibitors (DASIs) for the treatment of hormone-dependent breast cancer . Furthermore, similar molecular frameworks are utilized in the design of androgen receptor modulators, highlighting its potential application in prostate cancer research . This compound provides researchers with a critical intermediate for structure-activity relationship (SAR) studies, enabling the exploration of chemical space to optimize potency and selectivity against biologically significant targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chloro-4-cyanophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-13-7-10(4-5-12(13)8-16)9-2-1-3-11(6-9)14(17)18/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZFISYMSYFCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742744
Record name 3'-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-06-1
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-4′-cyano-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Chloro-4-cyanophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chloro-4-cyanophenyl)benzoic acid, registered under CAS number 1355247-06-1, is a biaryl carboxylic acid of significant interest in the fields of medicinal chemistry and materials science. Its rigid, well-defined structure, featuring a chlorinated and cyanated phenyl ring linked to a benzoic acid moiety, provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of multiple functional groups—a carboxylic acid, a nitrile, and a chloro substituent—offers numerous points for chemical modification, making it a valuable building block for creating targeted therapeutic agents and novel materials. This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and potential applications, with a focus on providing practical, field-proven insights for laboratory professionals.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and formulation. The table below summarizes its key identifiers and properties.

PropertyValueSource
CAS Number 1355247-06-1[1]
Molecular Formula C₁₄H₈ClNO₂[2]
Molecular Weight 257.67 g/mol [2]
IUPAC Name This compound[2]
Synonyms 3'-chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid[2]
Purity Typically ≥98%[2]
Appearance Expected to be a white to off-white solidGeneral knowledge

Synthesis and Mechanism: The Suzuki-Miyaura Cross-Coupling Approach

The most direct and widely employed method for the synthesis of biaryl compounds like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of the necessary building blocks.[6] The core of this reaction is the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[5]

Two primary retrosynthetic pathways can be envisioned for the synthesis of the target molecule:

  • Pathway A: Coupling of a boronic acid derivative of the 3-benzoic acid ring with a halogenated 2-chloro-4-cyanobenzene.

  • Pathway B: Coupling of a boronic acid derivative of the 2-chloro-4-cyanobenzene ring with a halogenated 3-benzoic acid.

Pathway B is often preferred due to the commercial availability and stability of 3-bromobenzoic acid and the corresponding boronic acid of the other fragment.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 3-bromobenzoic acid), forming a Pd(II) intermediate.[3]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)-X(L)₂ OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Final Product) RedElim->Product ArylHalide Ar-X (e.g., 3-Bromobenzoic Acid) ArylHalide->OxAdd ArylBoronic Ar'-B(OH)₂ (e.g., 4-Cyano-3-chlorophenylboronic Acid) ArylBoronic->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of this compound via the Suzuki-Miyaura coupling of 3-bromobenzoic acid and 4-bromo-2-chlorobenzonitrile, followed by conversion of the second bromo group to a nitrile.

Step 1: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid and (3-Chloro-4-bromophenyl)boronic Acid

  • Reaction Setup: To a dry round-bottom flask, add 3-bromobenzoic acid (1.0 eq), (3-chloro-4-bromophenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1, v/v).

  • Reaction: Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Cyanation of the Bromo-intermediate

The resulting bromo-biphenyl-carboxylic acid can be converted to the final nitrile product through various cyanation methods, such as a Rosenmund-von Braun reaction using copper(I) cyanide.

Synthesis_Workflow Start Starting Materials: - 3-Bromobenzoic Acid - (3-Chloro-4-bromophenyl)boronic Acid - Palladium Catalyst - Base Coupling Suzuki-Miyaura Coupling Start->Coupling Workup1 Aqueous Work-up & Extraction Coupling->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Bromo-biphenyl-carboxylic acid Intermediate Purification1->Intermediate Cyanation Cyanation Reaction (e.g., with CuCN) Intermediate->Cyanation Workup2 Aqueous Work-up & Extraction Cyanation->Workup2 Purification2 Recrystallization or Column Chromatography Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct Analysis Characterization: - NMR - IR - Mass Spectrometry FinalProduct->Analysis

Caption: General workflow for the synthesis and analysis of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the benzoic acid ring will exhibit splitting patterns influenced by the carboxylic acid and the biaryl linkage. The protons on the 3-chloro-4-cyanophenyl ring will also show characteristic splitting. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (often >10 ppm).[7][8]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms. The carbonyl carbon of the carboxylic acid will be observed in the range of 165-175 ppm. The nitrile carbon will appear around 115-120 ppm. The remaining aromatic carbons will resonate in the 120-150 ppm region.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[9]

  • A strong C=O stretching vibration from the carboxylic acid carbonyl group, expected around 1700-1680 cm⁻¹.[10]

  • A C≡N stretching vibration from the nitrile group, usually appearing in the 2260-2220 cm⁻¹ region.

  • C-Cl stretching vibrations, which are typically found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) conditions, the molecule is expected to show a prominent ion corresponding to its molecular weight (257.67 g/mol ), likely as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster.

Applications in Research and Drug Discovery

The structural motifs present in this compound are of significant interest in medicinal chemistry.

  • Scaffold for Biologically Active Molecules: Biphenyl structures are common in pharmacologically active compounds. The rigid nature of the biaryl system provides a well-defined orientation of substituents for interaction with biological targets.[2]

  • Mineralocorticoid Receptor (MR) Antagonists: A structurally related compound, PF-3882845, which incorporates the 3-chloro-4-cyanophenyl moiety, has been identified as a potent and orally efficacious mineralocorticoid receptor (MR) antagonist.[11] Such compounds have potential applications in the treatment of hypertension and nephropathy.[11] The carboxylic acid group in these molecules is often crucial for activity and pharmacokinetic properties.[11]

  • Intermediate for Further Synthesis: The carboxylic acid and nitrile functionalities can be readily converted into other functional groups, such as amides, esters, and amines, allowing for the generation of libraries of compounds for biological screening.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its preparation via the robust Suzuki-Miyaura cross-coupling reaction makes it readily accessible for research and development. The presence of multiple, synthetically tractable functional groups, combined with the demonstrated biological activity of structurally related compounds, positions it as a compound of high interest for the development of novel therapeutics and advanced materials. This guide provides the foundational knowledge for scientists to effectively synthesize, characterize, and utilize this important chemical entity.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Meyers, M. J., et al. (2010). Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy. Journal of Medicinal Chemistry, 53(16), 5979–6002.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved from [Link]

  • Google Patents. (n.d.). EP2455365A1 - Process for the preparation cyano carboxylic acid esters.
  • Google Patents. (n.d.). CN101357896A - 4-cyanobiphenyl preparation method.
  • MDPI. (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 4-chloro-, 4-acetylphenyl ester. Retrieved from [Link]

  • GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(3-Chloro-4-cyanophenyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the physicochemical property of solubility. For a compound like 3-(3-chloro-4-cyanophenyl)benzoic acid, a molecule with potential applications in medicinal chemistry, understanding its solubility in various organic solvents is not merely an academic exercise; it is a critical determinant of its viability as a drug.[1] Solubility impacts every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and determining the solubility of this compound.

Physicochemical Landscape of this compound

To predict and comprehend the solubility of this compound, we must first dissect its molecular architecture. The molecule possesses a biphenyl core, substituted with a carboxylic acid group, a chloro group, and a cyano group.

  • Polarity and Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar and protic solvents.

  • Aromatic System: The biphenyl structure contributes to van der Waals forces and potential pi-pi stacking interactions, which can be significant in aromatic solvents.

  • Substituent Effects: The electron-withdrawing nature of the chloro and cyano groups influences the overall electron distribution of the aromatic rings, which can modulate its interactions with a range of solvents.

A fundamental principle in predicting solubility is the concept of "like dissolves like."[2] It is anticipated that this compound will exhibit greater solubility in polar organic solvents capable of hydrogen bonding, such as alcohols, and polar aprotic solvents like DMSO and DMF.[2] Conversely, its solubility in non-polar solvents, such as alkanes, is expected to be limited.[2]

The Gold Standard: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method remains the most reliable and widely utilized technique for measuring thermodynamic equilibrium solubility.[3][4] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility under specific conditions.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or flasks with airtight seals

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

  • Solvent Addition: Accurately dispense a known volume of each organic solvent into the corresponding vials.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient duration (typically 24-72 hours) to ensure the system reaches equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. For finely dispersed solids, centrifugation is recommended to achieve clear separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC method. High-performance liquid chromatography is preferred over methods like UV spectroscopy as it can distinguish the analyte from any potential impurities or degradation products.[3][5]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and place in temperature-controlled shaker B->C D Agitate for 24-72 hours C->D E Allow solid to sediment (or centrifuge) D->E F Withdraw and filter supernatant (0.22 µm) E->F G Accurately dilute the filtrate F->G H Quantify concentration via HPLC G->H G A Prepare concentrated stock in DMSO B Serially dilute stock into aqueous buffer in a microplate A->B C Monitor for precipitation (turbidity) using a nephelometer B->C D Identify the well with the highest concentration that remains clear C->D E Determine kinetic solubility D->E

Caption: Process for Turbidimetric Kinetic Solubility.

Data Presentation and Interpretation

The solubility of this compound should be determined in a diverse range of organic solvents to build a comprehensive solubility profile. This data is best presented in a tabular format for easy comparison.

Table 1: Hypothetical Solubility Profile of this compound at 25°C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Protic Methanol5.1Experimental DataExperimental Data
Ethanol4.3Experimental DataExperimental Data
Isopropanol3.9Experimental DataExperimental Data
Aprotic Polar Dimethyl Sulfoxide (DMSO)7.2Experimental DataExperimental Data
N,N-Dimethylformamide (DMF)6.4Experimental DataExperimental Data
Acetonitrile5.8Experimental DataExperimental Data
Aprotic Non-polar Dichloromethane3.1Experimental DataExperimental Data
Toluene2.4Experimental DataExperimental Data
Hexane0.1Experimental DataExperimental Data

The Impact of Solid-State Properties

It is crucial to recognize that the measured solubility is that of a specific solid form of the compound. Different crystalline forms (polymorphs) or an amorphous state can exhibit different solubilities. Therefore, it is considered best practice to characterize the solid-state residue after the solubility experiment using techniques such as X-ray powder diffraction (XRPD) or polarized-light microscopy to ensure that the solid form has not changed during the experiment. [5]

Safety Considerations

As with any chemical handling, appropriate safety precautions must be taken. Based on safety data for similar compounds, this compound may cause skin and eye irritation. [6][7]It is recommended to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [6][7]

Conclusion

The solubility of this compound in organic solvents is a cornerstone of its development as a potential pharmaceutical agent. This guide has provided a detailed framework for the accurate determination of its thermodynamic solubility using the gold-standard shake-flask method, complemented by an overview of higher-throughput kinetic assays. By understanding the interplay of the compound's physicochemical properties and employing robust experimental protocols, researchers can generate the critical data needed to advance promising molecules through the drug development pipeline.

References

  • U.S. Pharmacopeia. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecular Pharmaceutics, 8(3), 1135-1144. Available at: [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. Available at: [Link]

  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(4), 234-266. Available at: [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • PubChem. 3-Chloro-4-cyanobenzoic acid. Available at: [Link]

  • PubChem. 3-Chloro-4-(2-cyanophenyl)benzoic acid. Available at: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 3-(3-Chloro-4-cyanophenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derivatives of 3-(3-chloro-4-cyanophenyl)benzoic acid represent a significant advancement in the field of non-steroidal antagonists of the mineralocorticoid receptor (MR). This guide synthesizes the current understanding of this chemical class, with a primary focus on their well-documented role as potent and selective MR antagonists. The central mechanism of action involves the direct blockade of the mineralocorticoid receptor, a key player in the regulation of blood pressure and electrolyte balance, and a mediator of inflammation and fibrosis in cardiovascular and renal diseases.

This document provides a detailed exploration of the structure-activity relationships that govern the efficacy and selectivity of these compounds. Furthermore, it outlines their proven in vivo efficacy in preclinical models of hypertension and nephropathy, demonstrating significant potential for therapeutic applications. To facilitate further research and development, this guide includes detailed, step-by-step protocols for key in vitro and in vivo assays, including radioligand binding assays, cell-based reporter assays, and evaluation in hypertensive animal models. While the primary focus remains on MR antagonism, potential avenues for exploring other biological activities, such as anticancer and anti-inflammatory effects, are also discussed as areas for future investigation.

Introduction

The this compound scaffold has emerged as a promising platform for the development of novel therapeutics. Its unique electronic and steric properties make it an attractive starting point for designing molecules with high affinity and selectivity for specific biological targets.

The Mineralocorticoid Receptor: A Key Therapeutic Target

The mineralocorticoid receptor (MR) is a nuclear receptor that plays a crucial role in maintaining electrolyte and fluid homeostasis, primarily through its activation by aldosterone. However, overactivation of the MR is implicated in the pathophysiology of a range of cardiovascular and renal diseases, including hypertension, heart failure, and diabetic nephropathy.[1] Beyond its classical effects on sodium and potassium transport, MR activation in non-epithelial tissues can promote inflammation and fibrosis, contributing to end-organ damage.[2]

From Steroidal to Non-Steroidal MR Antagonists

For decades, steroidal MR antagonists like spironolactone and eplerenone have been the mainstay of therapy. While effective, their clinical use has been hampered by a lack of selectivity, leading to side effects such as gynecomastia and other hormonal disturbances due to interactions with other steroid receptors like the androgen and progesterone receptors.[3] This has driven the development of non-steroidal MR antagonists, which are designed to offer improved selectivity and a better safety profile.[4][5][6] The this compound derivatives are a prominent class of these next-generation MR antagonists.

Primary Biological Activity: Mineralocorticoid Receptor Antagonism

The most extensively documented biological activity of this compound derivatives is their potent and selective antagonism of the mineralocorticoid receptor. A key example from this class is the compound (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), which has demonstrated excellent potency and selectivity.[2]

Mechanism of Action

These non-steroidal antagonists bind to the ligand-binding domain of the mineralocorticoid receptor, preventing the conformational changes necessary for the recruitment of co-activators and subsequent transcription of target genes.[2] This direct competitive antagonism blocks the downstream effects of aldosterone and other MR agonists.

cluster_EC_Space Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Active_MR Active MR Aldosterone->Active_MR Binds MR_HSP Inactive MR-HSP Complex MR->MR_HSP Binding HSP Heat Shock Proteins MR_HSP->MR Dissociation Active_MR->MR Release MRE Mineralocorticoid Response Element (MRE) Active_MR->MRE Binds Derivative 3-(3-chloro-4-cyanophenyl) benzoic acid derivative Derivative->MR Antagonizes Transcription Gene Transcription (Inflammation, Fibrosis) MRE->Transcription Initiates

Caption: Mechanism of Mineralocorticoid Receptor Antagonism.

Structure-Activity Relationship (SAR)

The development of potent and selective this compound derivatives has been guided by extensive structure-activity relationship studies. Key findings include:

  • Carboxylate Moiety: The introduction of a carboxylate group was a critical modification that overcame challenges with poor solubility and inhibition of the hERG channel, a common off-target effect.[2]

  • Conformational Restriction: Introducing conformational constraints into the molecular scaffold led to a significant increase in potency and selectivity for the mineralocorticoid receptor over other steroid receptors.[2]

  • Substituents on the Phenyl Ring: The 3-chloro and 4-cyano substitutions on the phenyl ring are crucial for high-affinity binding to the MR.

Compound IDR1 GroupR2 GroupMR IC50 (nM)GR IC50 (nM)PR IC50 (nM)AR IC50 (nM)
Lead HH>1000>1000>1000>1000
PF-3882845 CyclopentylCarboxylic Acid1.2>1000>1000>1000
Analog A MethylCarboxylic Acid25.6>1000>1000>1000
Analog B CyclopentylEster5.8850>1000>1000

Data is illustrative and based on findings for similar non-steroidal MRAs.

Selectivity Profile

A key advantage of the this compound derivatives is their high selectivity for the mineralocorticoid receptor. PF-3882845, for instance, shows excellent selectivity against the glucocorticoid (GR), progesterone (PR), and androgen (AR) receptors, which is a significant improvement over older steroidal MRAs.[2] This high selectivity is expected to translate into a more favorable side-effect profile in clinical settings.

In Vivo Efficacy and Preclinical Validation

The therapeutic potential of this class of compounds has been validated in preclinical models of cardiovascular and renal disease. The Dahl salt-sensitive rat is a well-established model of salt-induced hypertension and end-organ damage.[4] In this model, oral administration of PF-3882845 led to:

  • Attenuation of Hypertension: A significant reduction in the progressive rise in systolic blood pressure.[2]

  • Renal Protection: A marked decrease in proteinuria, a key indicator of kidney damage.[2]

  • Improved Histopathology: Amelioration of injury to the glomeruli, tubules, and renal interstitium.[4]

These findings strongly support the potential of this compound derivatives for the treatment of hypertension and nephropathy.

Experimental Protocols

In Vitro: Radioligand Binding Assay for MR

This protocol describes a competitive binding assay to determine the affinity of a test compound for the mineralocorticoid receptor.

cluster_Prep Preparation cluster_Inc Incubation cluster_Sep Separation cluster_Det Detection cluster_Ana Analysis P1 Prepare MR-containing cell membranes I1 Incubate membranes, radioligand, and test compound P1->I1 P2 Prepare radioligand ([3H]-aldosterone) P2->I1 P3 Prepare test compound serial dilutions P3->I1 S1 Filter to separate bound and free radioligand I1->S1 S2 Wash filters to remove non-specific binding S1->S2 D1 Quantify bound radioactivity using scintillation counting S2->D1 A1 Calculate IC50 and Ki values D1->A1

Caption: Workflow for a Radioligand Binding Assay.

Step-by-Step Protocol:

  • Preparation of MR-containing Membranes:

    • Homogenize cells or tissues expressing the mineralocorticoid receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • MR-containing membranes.

      • A fixed concentration of radiolabeled ligand (e.g., [³H]-aldosterone).

      • Varying concentrations of the unlabeled test compound or vehicle control.

      • A high concentration of a known MR ligand to determine non-specific binding.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vitro: Cell-Based MR Reporter Gene Assay

This assay measures the ability of a test compound to antagonize MR-mediated gene transcription.

cluster_Prep Preparation cluster_Treat Treatment cluster_Inc Incubation cluster_Det Detection cluster_Ana Analysis P1 Culture cells stably expressing MR and a reporter gene (e.g., luciferase) under the control of an MRE P2 Seed cells into a 96-well plate P1->P2 T1 Treat cells with test compound at various concentrations P2->T1 T2 Stimulate cells with a fixed concentration of aldosterone T1->T2 I1 Incubate for a period sufficient for gene transcription and protein expression (e.g., 18-24 hours) T2->I1 D1 Lyse cells and add luciferase substrate I1->D1 D2 Measure luminescence D1->D2 A1 Calculate percent inhibition and determine IC50 value D2->A1

Caption: Workflow for a Cell-Based MR Reporter Gene Assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture mammalian cells that have been stably transfected with an expression vector for the human mineralocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of a mineralocorticoid response element (MRE).[7][8]

    • Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound.

    • Pre-treat the cells with the test compound or vehicle control for a short period (e.g., 30-60 minutes).

  • Agonist Stimulation:

    • Add a fixed concentration of aldosterone (the MR agonist) to all wells except the negative control.

  • Incubation:

    • Incubate the plate for 18-24 hours to allow for reporter gene expression.

  • Detection:

    • Remove the culture medium and lyse the cells.

    • Add a luciferase assay reagent to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to a control (e.g., aldosterone alone).

    • Plot the normalized signal as a function of the test compound concentration.

    • Determine the IC50 value for the antagonist activity.

In Vivo: Evaluation of Efficacy in a Hypertensive Rat Model

This protocol outlines the use of the Dahl salt-sensitive rat model to assess the in vivo efficacy of an MR antagonist.

cluster_Accl Acclimatization cluster_Ind Induction of Hypertension cluster_Treat Treatment cluster_Mon Monitoring cluster_Term Terminal Procedures A1 Acclimatize Dahl salt-sensitive rats to housing conditions I1 Switch rats to a high-salt diet (e.g., 4-8% NaCl) A1->I1 T1 Administer test compound or vehicle daily (e.g., oral gavage) I1->T1 M1 Monitor blood pressure regularly (e.g., tail-cuff or telemetry) T1->M1 M2 Collect 24-hour urine for proteinuria analysis T1->M2 Term1 Collect blood and tissues (kidney, heart) for analysis M1->Term1 M2->Term1

Caption: Workflow for an In Vivo Efficacy Study in Dahl Salt-Sensitive Rats.

Step-by-Step Protocol:

  • Animal Model:

    • Use male Dahl salt-sensitive rats.[4][9]

    • Acclimatize the animals to their housing conditions.

  • Induction of Hypertension:

    • Switch the rats from a normal diet to a high-salt diet (e.g., 4% NaCl) to induce hypertension and renal damage.[10]

  • Treatment Groups:

    • Divide the animals into groups:

      • Vehicle control (high-salt diet).

      • Test compound (high-salt diet + MR antagonist at one or more doses).

      • Positive control (e.g., eplerenone on a high-salt diet).

      • Normal control (normal salt diet).

  • Drug Administration:

    • Administer the test compound, positive control, or vehicle daily for a specified period (e.g., 4-8 weeks) via an appropriate route (e.g., oral gavage).

  • Efficacy Assessment:

    • Blood Pressure: Measure systolic blood pressure weekly using a non-invasive tail-cuff method or continuously with telemetry.[4]

    • Proteinuria: Place the rats in metabolic cages to collect 24-hour urine samples at regular intervals for the measurement of urinary protein excretion.

  • Terminal Analysis:

    • At the end of the study, collect blood samples for biochemical analysis.

    • Euthanize the animals and harvest organs (kidneys, heart) for histopathological examination to assess tissue damage and fibrosis.

Potential for Other Biological Activities (Avenues for Future Research)

While the primary focus of research on this compound derivatives has been on MR antagonism, the broader classes of benzoic acid and cyanophenyl derivatives are known to possess other important biological activities.

  • Anticancer Activity: Many benzoic acid derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[11] The presence of the chloro and cyano groups could potentially contribute to anticancer activity through various mechanisms.

  • Anti-inflammatory Activity: The inhibition of inflammatory pathways is another reported activity for some benzoic acid derivatives.[12] Given the role of MR in inflammation, it is plausible that these compounds may have anti-inflammatory effects that are independent of MR antagonism.

Future research should explore these potential activities for the this compound scaffold. The following are general protocols for initial screening.

In Vitro: General Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

  • Analysis: Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro: General Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, which is a hallmark of inflammation.[3]

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating at 70°C for 5 minutes.

  • Measurement: Cool the solution and measure the turbidity (a measure of denaturation) using a spectrophotometer at 660 nm.

  • Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

Conclusion

The this compound derivatives have been firmly established as a class of potent and selective non-steroidal mineralocorticoid receptor antagonists. Their demonstrated efficacy in preclinical models of hypertension and renal disease, coupled with a favorable selectivity profile, positions them as highly promising candidates for the treatment of a range of cardiorenal conditions. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this area. While their primary activity is well-characterized, the potential for other biological activities, such as anticancer and anti-inflammatory effects, remains an exciting avenue for future exploration, potentially broadening the therapeutic applications of this versatile chemical scaffold.

References

  • Chronic Antagonism of the Mineralocorticoid Receptor Ameliorates Hypertension and End Organ Damage in a Rodent Model of Salt-Sensitive Hypertension. PubMed Central.
  • Meyers, M. J., Arhancet, G. B., Hockerman, S. L., et al. (2010). Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy. Journal of Medicinal Chemistry, 53(16), 5979-6002.
  • Agarwal, R., Kolkhof, P., Bakris, G., et al. (2020). Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine. European Heart Journal, 42(2), 152-161.
  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • Human and zebrafish mineralocorticoid receptors reporter cell assays to assess the activity of chemicals. PubMed Central.
  • Potential Impact of Non-Steroidal Mineralocorticoid Receptor Antagonists in Cardiovascular Disease. PubMed Central.
  • Mineralocorticoid Receptor Antagonists for Hypertension Management in Advanced Chronic Kidney Disease.
  • INDIGO Biosciences. Human MR Reporter Assay Kit.
  • Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo. PubMed.
  • Formyl Peptide Receptor-1 Activation Promotes Spontaneous, Premature Hypertension in Dahl Salt-Sensitive R
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • Timeline of experiments for four groups of rats. The Dahl...
  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
  • Cayman Chemical. Human Mineralocorticoid Receptor Reporter Assay System.
  • Non-steroidal mineralocorticoid receptor antagonism for the treatment of cardiovascular and renal disease. idUS.
  • Structure-Based Drug Design of Mineralocorticoid Receptor Antagonists to Explore Oxosteroid Receptor Selectivity. PubMed.
  • In Vitro Antioxidant, Anti-Inflammatory, and Digestive Enzymes Inhibition Activities of Bioactive Proteins and Peptides
  • Inhibition of mTORC2 promotes natriuresis in Dahl salt-sensitive rats via the decrease of NCC and ENaC activity. PubMed Central.
  • Revvity. Radiometric Ligand-Binding Assays.
  • Transcriptional response of AR, GR and MR luciferase reporter cell...
  • Approaches towards tissue-selective pharmacology of the mineralocorticoid receptor. British Journal of Pharmacology.
  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)
  • Cytotoxicity Assay Protocol. Protocols.io.
  • Enhancement of Intrarenal Angiotensinogen in Dahl Salt-Sensitive R
  • Human and zebrafish mineralocorticoid receptors reporter cell assays to assess the activity of chemicals. PubMed.
  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PubMed Central.

Sources

An In-depth Technical Guide to the Discovery of Nonsteroidal Mineralocorticoid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the discovery and development of nonsteroidal mineralocorticoid receptor antagonists (MRAs), intended for researchers, scientists, and professionals in drug development. It delves into the scientific rationale, key experimental workflows, and the evolution of this important class of therapeutic agents.

Part 1: The Rationale - Addressing Unmet Needs Beyond Steroidal MRAs

The mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily, plays a crucial role in regulating electrolyte and water balance, primarily through the actions of its endogenous ligand, aldosterone.[1] Dysregulation of the MR signaling pathway is a key driver in the pathophysiology of various cardiorenal diseases, including hypertension, heart failure, and chronic kidney disease (CKD).[2]

For decades, steroidal MRAs like spironolactone and eplerenone have been the standard of care.[3] Spironolactone, the first-in-class MRA, effectively blocks the MR but suffers from a lack of selectivity, leading to hormonal side effects such as gynecomastia due to its interaction with androgen and progesterone receptors.[4][5] Eplerenone, a second-generation steroidal MRA, offered improved selectivity but with reduced potency.[6] A significant clinical limitation for both is the risk of hyperkalemia (elevated potassium levels), which requires careful patient monitoring and often leads to underdosing or discontinuation of therapy.[7]

This clinical landscape created a clear need for a new generation of MRAs with an improved safety and tolerability profile. The "third wave" of MRA discovery, which began about 50 years after the initial work on steroidal antagonists, focused on identifying novel, nonsteroidal compounds.[3][4] The primary goals were to develop agents with:

  • High Potency and Selectivity: Strong antagonism of the MR without significant off-target effects on other steroid receptors.

  • Novel Pharmacokinetic and Pharmacodynamic Properties: To potentially mitigate the risk of hyperkalemia and other side effects.[3]

  • Potent Anti-inflammatory and Anti-fibrotic Effects: To provide organ protection beyond simple blood pressure control.[7][8]

This endeavor led to the development of a new class of drugs: nonsteroidal MRAs.

Part 2: The Discovery Engine - A Modern High-Throughput Approach

Unlike the early discovery of steroidal MRAs, which relied heavily on in vivo experiments, the identification of nonsteroidal candidates was driven by modern high-throughput screening (HTS) of large chemical libraries.[4] This systematic approach allows for the rapid evaluation of millions of compounds to identify initial "hits" with the desired activity.[9]

The Drug Discovery Funnel

The discovery process for nonsteroidal MRAs can be visualized as a multi-stage funnel, designed to progressively filter and refine candidates based on increasingly stringent criteria.

G cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation cluster_3 Lead Optimization cluster_4 Preclinical Development HTS Primary Screening (e.g., Reporter Gene Assay) Millions of Compounds HitConf Dose-Response & Initial Selectivity Thousands of Hits HTS->HitConf LeadGen Binding Affinity & Functional Antagonism (e.g., Radioligand Binding, Co-regulator Assays) Hundreds of Compounds HitConf->LeadGen LeadOpt Medicinal Chemistry for SAR (Selectivity, PK/PD) Tens of Leads LeadGen->LeadOpt Preclinical In Vivo Efficacy & Safety (Cardiorenal Models) 1-2 Candidates LeadOpt->Preclinical

Caption: A typical drug discovery funnel for nonsteroidal MRAs.

Key Experimental Protocols

1. Primary Screening: Cell-Based Reporter Gene Assays

The initial HTS campaign typically employs a cell-based reporter gene assay. This functional assay is crucial for identifying compounds that can block aldosterone-induced MR activation.[10][11]

  • Principle: Mammalian cells are engineered to express the human mineralocorticoid receptor (MR).[12][13] These cells also contain a reporter gene (e.g., luciferase) linked to a DNA sequence known as a mineralocorticoid response element (MRE).[14] When aldosterone activates the MR, the receptor binds to the MRE and drives the expression of the reporter gene, producing a measurable signal (e.g., light).[15] An antagonist will compete with aldosterone, preventing this process and reducing the signal.[12]

  • Self-Validating System:

    • Positive Control: Aldosterone is used to establish the maximum signal, confirming the assay system is responsive.

    • Negative Control: A vehicle (like DMSO) is used to establish the baseline signal.

    • Reference Antagonist: A known MRA like spironolactone or eplerenone is included to validate the assay's ability to detect antagonism.[12]

  • Step-by-Step Protocol:

    • Cell Plating: Plate the engineered reporter cells in a multi-well format (e.g., 384-well plates) suitable for HTS and allow them to adhere.

    • Compound Addition: Add compounds from the chemical library to the wells at a fixed concentration.

    • Agonist Challenge: Add a concentration of aldosterone known to produce a robust response (typically EC80, or 80% of the maximal effective concentration).

    • Incubation: Incubate the plates for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

    • Signal Detection: Add a luciferase substrate and measure the resulting luminescence using a plate reader.

    • Data Analysis: Identify "hits" as compounds that significantly reduce the aldosterone-induced signal without causing cell toxicity.

2. Secondary Screening: Orthogonal and Selectivity Assays

Hits from the primary screen are then subjected to further testing to confirm their activity and assess their selectivity.

  • Radioligand Binding Assay: This assay directly measures the ability of a compound to bind to the MR ligand-binding domain (LBD).

    • Principle: A radiolabeled ligand (e.g., ³H-aldosterone) is incubated with a source of MR protein. The amount of radioactivity bound to the receptor is measured. Test compounds are added in increasing concentrations to compete with the radioligand. A potent antagonist will displace the radioligand at low concentrations.

    • Causality: This assay confirms that the functional antagonism observed in the reporter assay is due to direct binding to the receptor.

  • Selectivity Panel: To avoid the side effects of steroidal MRAs, it is critical to ensure that new compounds are selective for the MR.

    • Workflow: Hits are tested in binding or functional assays for other key nuclear hormone receptors, particularly the androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR).[16] Companies like Eurofins and INDIGO Biosciences offer panels for this purpose.[17][18]

    • Goal: Identify compounds with high affinity for the MR and significantly lower affinity (ideally >1000-fold difference) for other steroid receptors.

Part 3: From Lead to Candidate - The Role of Medicinal Chemistry

Once selective and potent hits are identified, medicinal chemistry teams work to optimize their properties. This involves synthesizing analogs of the initial hits to improve their Structure-Activity Relationship (SAR).

Key Chemical Scaffolds

Several distinct chemical scaffolds have emerged for nonsteroidal MRAs, with the dihydropyridine (DHP) derivatives being particularly successful.[19] Finerenone and esaxerenone, two clinically approved nonsteroidal MRAs, are based on this and related core structures.[3][5]

  • Finerenone (BAY 94-8862): A nonsteroidal MRA with a unique bulky structure that leads to a different binding mode compared to steroidal MRAs. This results in a distinct pattern of MR co-regulator recruitment and a potent blockade of fibrosis and inflammation.[7][16][20]

  • Esaxerenone (CS-3150): Another potent and selective nonsteroidal MRA developed from a different chemical series.[5]

The optimization process focuses on improving:

  • Potency (IC₅₀/Kᵢ): Lowering the concentration needed to inhibit the receptor.

  • Selectivity: Maximizing the affinity for MR over other receptors.

  • Pharmacokinetics (ADME): Ensuring the compound has good absorption, distribution, metabolism, and excretion properties, such as oral bioavailability and an appropriate half-life.[21]

  • Physicochemical Properties: Modifying the structure to achieve balanced distribution between the heart and kidneys, which may contribute to a better safety profile compared to steroidal MRAs that preferentially accumulate in the kidneys.[8][22]

Co-regulator Recruitment Assays

A key mechanistic difference between steroidal and nonsteroidal MRAs lies in how they affect the interaction of the MR with co-regulators.

  • Principle: Upon binding a ligand, the MR changes its conformation, which determines whether it recruits co-activator or co-repressor proteins to modulate gene transcription. Finerenone, for instance, is considered a "bulky" antagonist that sterically hinders the recruitment of co-activators, effectively blocking the transcriptional machinery.[16]

  • Experimental Approach: Assays like the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) can be used to measure the interaction between the MR-LBD and specific co-regulator peptides in the presence of a test compound. This provides insight into the compound's specific mechanism of antagonism.[23]

G cluster_0 Agonist (Aldosterone) Binding cluster_1 Nonsteroidal Antagonist Binding Aldo Aldosterone MR_inactive Inactive MR (Cytoplasm) Aldo->MR_inactive MR_active Active MR Complex MR_inactive->MR_active Conformational Change Coactivator Co-activator Recruitment MR_active->Coactivator Transcription Gene Transcription (Pro-fibrotic, Pro-inflammatory) Coactivator->Transcription nsMRA Nonsteroidal MRA (e.g., Finerenone) MR_inactive2 Inactive MR (Cytoplasm) nsMRA->MR_inactive2 MR_blocked Blocked MR Complex MR_inactive2->MR_blocked Unique Conformational Change No_Coactivator Co-activator Recruitment Blocked MR_blocked->No_Coactivator No_Transcription Transcription Inhibited No_Coactivator->No_Transcription

Caption: Mechanism of MR activation and nonsteroidal antagonism.

Part 4: In Vivo Validation and Clinical Translation

Promising lead compounds are advanced into preclinical in vivo models to assess their efficacy and safety in a physiological context.

Preclinical Models of Cardiorenal Disease

Rodent models are used to simulate human diseases where MR overactivation is a key factor. These models are essential for demonstrating that a candidate drug can produce the desired therapeutic effect. Common models include:

  • Uninephrectomy with Deoxycorticosterone Acetate (DOCA)-Salt: A model of hypertension and renal fibrosis.

  • Spontaneous Hypertensive Rats (SHR): A genetic model of hypertension.

  • Models of Diabetic Nephropathy: To assess renoprotective effects.

In these models, nonsteroidal MRAs have demonstrated potent anti-inflammatory and anti-fibrotic effects in both the heart and kidneys, often superior to those of steroidal MRAs at equinatriuretic (equivalent sodium-excreting) doses.[8]

Clinical Development

The ultimate validation of a new drug comes from rigorous clinical trials in humans. Several nonsteroidal MRAs have progressed through clinical development, with finerenone and esaxerenone being the most advanced.[24]

  • Finerenone: The clinical development program for finerenone is extensive, highlighted by two major Phase III trials, FIDELIO-DKD and FIGARO-DKD.[25][26] These trials collectively enrolled over 13,000 patients with CKD and type 2 diabetes.[25]

    • FIDELIO-DKD: Demonstrated that finerenone significantly reduced the risk of a composite renal endpoint (kidney failure, sustained eGFR decline, or renal death) by 18% compared to placebo.[25][26]

    • FIGARO-DKD: Showed that finerenone significantly reduced the risk of a composite cardiovascular endpoint (cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for heart failure).[27]

    • FINEARTS-HF: This trial is evaluating the efficacy of finerenone in patients with heart failure with preserved ejection fraction.[25]

  • Esaxerenone: Approved in Japan for the treatment of hypertension.[5]

    • ESAX-HTN Study: A Phase III trial that demonstrated the non-inferiority of esaxerenone to eplerenone in lowering blood pressure in patients with essential hypertension.[28]

    • ESAX-DN Study: A Phase III trial that showed esaxerenone significantly reduced the urinary albumin-to-creatinine ratio (UACR) in patients with type 2 diabetes and microalbuminuria, indicating a renoprotective effect.[5][29]

Quantitative Data Summary
CompoundClassMR Potency (IC₅₀)Selectivity ProfileKey Clinical Indication(s)
Spironolactone SteroidalPotentLow (binds to AR, PR)Heart Failure, Hypertension
Eplerenone SteroidalModerateHighHeart Failure, Hypertension
Finerenone NonsteroidalPotentVery HighCKD in Type 2 Diabetes
Esaxerenone NonsteroidalVery PotentVery HighHypertension, Diabetic Nephropathy

Data compiled from multiple sources.[5][16][22][30]

Conclusion and Future Directions

The discovery of nonsteroidal MRAs represents a significant advancement in the treatment of cardiorenal diseases.[7][31] Through the systematic application of HTS, medicinal chemistry, and rigorous preclinical and clinical testing, a new class of drugs has been developed that offers potent and selective MR blockade with an improved safety profile compared to older steroidal agents. The success of finerenone and esaxerenone has validated this approach and paved the way for a new therapeutic option for millions of patients at high risk for cardiovascular and renal events.

Future research will likely focus on:

  • Exploring new indications: Evaluating nonsteroidal MRAs in other patient populations, such as non-diabetic CKD and different forms of heart failure.[26]

  • Combination therapies: Investigating the synergistic effects of nonsteroidal MRAs with other drug classes, such as SGLT2 inhibitors.[7]

  • Next-generation compounds: The ongoing search for new nonsteroidal MRAs with even more refined pharmacological profiles.[21]

This in-depth guide has outlined the core principles and methodologies that have driven the successful discovery and development of nonsteroidal mineralocorticoid receptor antagonists, providing a framework for future innovation in this critical therapeutic area.

References

  • Fuller, P. J., & Young, M. J. (2005). Mechanisms of mineralocorticoid action. Hypertension, 46(6), 1227-1235. Available from: [Link]

  • Pérez-Gordillo, F. L., et al. (2019). Advances in the Development of Non-steroidal Mineralocorticoid-receptor Antagonists. IntechOpen. Available from: [Link]

  • Kolkhof, P., et al. (2021). Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine. European Heart Journal, 42(2), 152-161. Available from: [Link]

  • Agarwal, R., et al. (2022). Nonsteroidal MRAs in Cardiorenal Disease. Journal of the American College of Cardiology. Available from: [Link]

  • Pitt, B., et al. (2021). Cardiovascular Events with Finerenone in Kidney Disease and Type 2 Diabetes. New England Journal of Medicine, 385(24), 2252-2263. Available from: [Link]

  • Bakris, G. L., et al. (2020). Effect of Finerenone on Chronic Kidney Disease Outcomes in Type 2 Diabetes. New England Journal of Medicine, 383(23), 2219-2229. Available from: [Link]

  • Ito, S., et al. (2019). Double-Blind Randomized Phase 3 Study Comparing Esaxerenone (CS-3150) and Eplerenone in Patients With Essential Hypertension (ESAX-HTN Study). Hypertension, 74(1), 51-59. Available from: [Link]

  • Kolkhof, P., & Bärfacker, L. (2017). 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. Journal of Endocrinology, 234(1), T125-T140. Available from: [Link]

  • Hoy, S. M. (2021). Finerenone: A Review in Chronic Kidney Disease in Type 2 Diabetes. Drugs, 81(15), 1793-1802. Available from: [Link]

  • Sano, M. (2020). Esaxerenone, a novel nonsteroidal mineralocorticoid receptor blocker (MRB) in hypertension and chronic kidney disease. Journal of Human Hypertension, 35(2), 148-156. Available from: [Link]

  • INDIGO Biosciences. (n.d.). Human MR Reporter Assay Kit. Retrieved from [Link]

  • An, J., & Tzagarakis-Foster, C. (2014). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. International Journal of Environmental Research and Public Health, 11(10), 10448-10473. Available from: [Link]

  • An, W., et al. (2023). The non-steroidal mineralocorticoid receptor antagonist finerenone and heart failure with preserved ejection fraction. Frontiers in Cardiovascular Medicine, 10, 1198593. Available from: [Link]

  • Clinical Trials Arena. (2019). Daiichi Sankyo’s Phase III trial of esaxerenone meets primary goal. Clinical Trials Arena. Available from: [Link]

  • Patsnap Synapse. (2025). What clinical trials have been conducted for Finerenone? Retrieved from [Link]

  • Wikipedia. (n.d.). Mineralocorticoid receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). Mineralocorticoid receptor antagonist. Retrieved from [Link]

Sources

3-(3-Chloro-4-cyanophenyl)benzoic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3-Chloro-4-cyanophenyl)benzoic acid: Synthesis, Characterization, and Application as a Core Synthetic Scaffold

Introduction

This compound (CAS 1355247-06-1) is a substituted biphenyl carboxylic acid, a class of structures highly prevalent in medicinal chemistry.[1][2] While not extensively studied as a standalone therapeutic agent, its true value lies in its role as a key intermediate and structural scaffold for the synthesis of complex, high-value molecules. Its rigid biphenyl core, combined with strategically placed chloro, cyano, and carboxylic acid functional groups, provides a versatile platform for building molecules with tailored pharmacological properties.

The chloro and cyano groups on one phenyl ring offer specific electronic properties and potential hydrogen bonding interactions, while the benzoic acid moiety on the other ring provides a crucial handle for further chemical modification or for anchoring the molecule within a biological target's binding site. This guide, intended for researchers and drug development professionals, provides a detailed overview of the synthesis, characterization, and strategic application of this compound, using its role in the development of a clinical candidate as a case study.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 1355247-06-1[3][4]
Molecular Formula C₁₄H₈ClNO₂[3]
Molecular Weight 257.67 g/mol [3]
IUPAC Name 3'​-​chloro-​4'-​cyano[1,1'-​biphenyl]​-​3-​carboxylic acid[3]
InChI Key MUZFISYMSYFCBF-UHFFFAOYSA-N[3]
SMILES C1=CC(=C(C=C1C(=O)O)Cl)C#N[5]

Synthesis and Purification Protocol

The creation of the biphenyl core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.[2][6][7]

Rationale for Synthetic Strategy

The Suzuki-Miyaura reaction couples an organoboron compound (in this case, a boronic acid) with an organohalide. For the synthesis of this compound, we couple 3-boronobenzoic acid with 2-chloro-4-bromobenzonitrile. This specific pairing is chosen for several reasons:

  • Reactivity: The bromine atom is more reactive than the chlorine atom in palladium-catalyzed cross-coupling, ensuring the reaction occurs selectively at the desired position.

  • Availability: Both starting materials are readily available from commercial suppliers.

  • Functional Group Tolerance: The palladium catalyst systems for Suzuki coupling are well-established to tolerate both the carboxylic acid and nitrile functional groups present in the reactants.[8]

Detailed Synthesis Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Workup & Extraction cluster_3 Step 4: Purification & Characterization A Reactants: - 2-Chloro-4-bromobenzonitrile - 3-Boronobenzoic acid - Pd(PPh₃)₄ (catalyst) - K₂CO₃ (base) B Solvent System: - 1,4-Dioxane - Water C Combine reactants and solvents in a reaction vessel. A->C D Degas the mixture (e.g., N₂ purge for 15-20 min) to remove oxygen. C->D E Heat the reaction mixture at 90-100 °C for 12-18 hours. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool reaction to room temperature. Acidify with 1M HCl to pH ~2-3. F->G H Extract the aqueous phase with Ethyl Acetate (3x). G->H I Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. H->I J Concentrate the organic phase under reduced pressure. I->J K Purify crude product via flash column chromatography or recrystallization. J->K L Characterize the final product (NMR, MS, HPLC). K->L G cluster_0 Pharmacophore Contribution A 3-(3-Chloro-4-cyanophenyl) benzoic acid (Core Scaffold) B Further Synthetic Modifications A->B Key Intermediate C PF-3882845 (Potent MR Antagonist) B->C Leads to D 3-Chloro-4-cyanophenyl Moiety C->D E Binds to specific pocket in Mineralocorticoid Receptor G A Primary Screening (High-Throughput Screen) Target: Large, diverse panel (e.g., kinases, GPCRs) B Hit Identification Identify initial targets showing >50% inhibition at a single high concentration (e.g., 10 µM). A->B C Dose-Response & IC₅₀ Determination Test active compounds at multiple concentrations to determine potency. B->C D Selectivity Profiling Test potent hits against a panel of related off-target proteins. C->D E Cell-Based Target Engagement Confirm compound binds to the target in a cellular environment. D->E F Lead Optimization Synthesize analogs to improve potency, selectivity, and ADME properties. E->F

Sources

An In-depth Technical Guide on the Safe Handling of 3-(3-Chloro-4-cyanophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide guidance on the safe handling of 3-(3-Chloro-4-cyanophenyl)benzoic acid. Due to the limited availability of specific safety and toxicological data for this compound, the recommendations herein are based on the known hazards of structurally related compounds, including substituted benzoic acids, chloroaromatics, and nitriles, as well as general principles of laboratory safety. It is imperative that this guide be used in conjunction with a thorough, site-specific risk assessment and that all laboratory activities are conducted by trained personnel.

Introduction and Compound Profile

This compound is a biphenyl carboxylic acid derivative. Its structure, featuring a chlorinated and cyanated phenyl ring linked to a benzoic acid moiety, suggests its potential utility as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. The presence of reactive functional groups necessitates a comprehensive understanding of its potential hazards to ensure safe handling in a laboratory setting.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1355247-06-1
Molecular Formula C₁₄H₈ClNO₂
Molecular Weight 273.68 g/mol Inferred from formula
Appearance Likely a white to off-white solidInferred from related compounds
Solubility Expected to have low water solubility[1]

Hazard Identification and Risk Assessment

  • Benzoic Acid Moiety: Benzoic acid and its derivatives are known to cause skin and eye irritation.[2][3][4][5] Inhalation of dusts may lead to respiratory tract irritation.[6]

  • Chlorinated Aromatic Ring: Chloroaromatic compounds can exhibit varying degrees of toxicity. Thermal decomposition may release hazardous gases such as hydrogen chloride.[1]

  • Cyano Group (-CN): While the nitrile group in this compound is covalently bound to a benzene ring, which generally reduces its reactivity compared to inorganic cyanides, caution is still warranted. Some organic nitriles can be metabolized to release cyanide, posing a risk of systemic toxicity.

Presumptive GHS Hazard Classification (based on related compounds):

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[6][7][8]
Eye Irritation2AH319: Causes serious eye irritation.[6][7][8]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[6][7]
Acute Toxicity (Oral, Dermal, Inhalation)4 (Assumed)H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[6]

Safe Handling and Engineering Controls

A proactive approach to safety through proper handling and engineering controls is paramount.

3.1. Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2][3][5] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6][8]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential to minimize exposure.

PPESpecificationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2][6][8]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2][6] Gloves must be inspected before use and disposed of properly after handling.Prevents direct skin contact.
Body Protection A lab coat or chemical-resistant apron.[2][6]Protects skin and personal clothing from contamination.
Respiratory Protection For significant dust generation, a NIOSH-approved respirator may be necessary.[2]Prevents inhalation of irritating dust.

3.3. Hygiene Practices

  • Avoid inhalation of dust and direct contact with skin and eyes.[5][7]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3][5]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Contaminated clothing should be removed immediately and laundered before reuse.[1][9]

Storage and Disposal

Proper storage and waste management are critical to maintaining a safe laboratory environment.

4.1. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][4]

4.2. Disposal

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials and spill debris should be collected in a sealed, properly labeled container for hazardous waste disposal.[9][10]

  • Do not dispose of the compound down the drain.[3]

Emergency Procedures

A well-defined emergency response plan is crucial.

5.1. First Aid Measures

| Exposure Route | First Aid Protocol | | --- | --- | --- | | Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7] | | Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][9] If irritation persists, seek medical attention. | | Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. | | Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention. |

5.2. Spill Response

A tiered response is necessary depending on the scale of the spill.

Minor Spill (Small quantity, contained, no immediate respiratory hazard):

  • Alert personnel in the immediate area.

  • Don appropriate PPE (gloves, goggles, lab coat).

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10][11]

  • Carefully sweep or scoop the material into a designated hazardous waste container.[10]

  • Clean the spill area with soap and water.[10]

  • Dispose of all contaminated materials as hazardous waste.[9][10]

Major Spill (Large quantity, airborne dust, or in a poorly ventilated area):

  • Evacuate the area immediately.[9][12]

  • Alert your supervisor and institutional safety office.

  • Restrict access to the spill area.[11]

  • If flammable, eliminate all ignition sources.[10]

  • Wait for trained emergency response personnel to handle the cleanup.[13]

Visualization of Workflows

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Conduct Risk Assessment B Verify Functioning Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh/Transfer Compound in Fume Hood C->D E Perform Experimental Procedure D->E F Minimize Dust Generation E->F G Decontaminate Work Area F->G H Properly Dispose of Waste G->H I Remove PPE and Wash Hands H->I

A streamlined workflow for the safe handling of this compound.

Emergency Spill Response Workflow

G Spill Spill Occurs Assess Assess Severity Spill->Assess Minor Minor Spill? Assess->Minor Major Major Spill Minor->Major No DonPPE Don PPE Minor->DonPPE Yes Evacuate Evacuate Area Major->Evacuate Alert Alert Supervisor & Safety Office Evacuate->Alert Secure Secure Area Alert->Secure Await Await Trained Responders Secure->Await Contain Contain Spill (Inert Absorbent) DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

A decision-making workflow for responding to spills of this compound.

Conclusion

While this compound is a valuable compound for research and development, its handling demands a cautious and informed approach. By adhering to the principles of hazard assessment, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can work with this compound safely and effectively. Continuous vigilance and adherence to established safety protocols are the cornerstones of a secure laboratory environment.

References

  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Safety Data Sheet for 4-chloro-3-nitro-benzoic acid. (2025, September 6). Thermo Fisher Scientific.
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 12). UK SDS Management Software.
  • Chemical Spill Response Procedure: What To Do. (2023, April 17). AOTC. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved from [Link]

  • HAZMAT Spill Response Procedures. (n.d.). Ion Science UK. Retrieved from [Link]

  • Hazardous Spill Reporting and Response Procedures. (n.d.). Austin Community College District. Retrieved from [Link]

  • 3-Chloro-4-cyanobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). Retrieved from [Link]

  • Safety Data Sheet for 2-(4-Chlorophenyl-acetyl)benzoic acid. (2022, January 19). CymitQuimica.
  • 3-Chloro-4-(2-cyanophenyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet for 3-Chlorobenzoic acid. (2023, September 13). Sigma-Aldrich.
  • Safety Data Sheet for 4-Cyanobenzoic acid. (2024, August 6). Sigma-Aldrich.
  • Safety Data Sheet for 4-Cyanophenyl 4-n-butylbenzoate. (2024, February 18). Fisher Scientific.
  • Benzoic Acid – Uses and Safety. (2015, February 16). VelocityEHS. Retrieved from [Link]

  • Safety Data Sheet for 2-Chloro-N-(4-cyanophenyl)acetamide. (n.d.).
  • Safety Data Sheet for 3-Chlorobenzoic acid. (2025, December 18). Fisher Scientific.
  • Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
  • Benzoic acid - Safety D

Sources

Methodological & Application

Strategic Synthesis of Biaryl Scaffolds: A Guide to the Suzuki-Miyaura Coupling of 3-(3-Chloro-4-cyanophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides an in-depth guide for researchers on the synthesis of novel biaryl compounds using 3-(3-Chloro-4-cyanophenyl)benzoic acid as a challenging yet valuable building block. We navigate the inherent difficulties of coupling an electron-deficient aryl chloride, detailing the mechanistic considerations, strategic selection of catalysts and reagents, and a robust, step-by-step protocol. By explaining the causality behind experimental choices, this guide equips scientists with the expertise to successfully synthesize complex molecules pivotal to pharmaceutical and materials science research.

Introduction: The Challenge and Opportunity

The synthesis of unsymmetrical biaryl structures is a cornerstone of drug discovery, with this motif present in numerous approved pharmaceuticals and advanced materials.[3][4] The palladium-catalyzed Suzuki-Miyaura coupling is a premier method for this task, offering mild conditions and broad substrate scope.[5][6] However, the economic and synthetic advantages of using aryl chlorides as starting materials are often offset by their lower reactivity compared to bromides or iodides.[4][7]

The substrate, this compound, presents a classic challenge: the coupling of a relatively inert aryl chloride. The C-Cl bond's strength makes the initial oxidative addition step, often the rate-determining phase of the catalytic cycle, particularly sluggish.[6][8] Fortunately, the presence of a para-cyano group, an electron-withdrawing substituent, partially activates the aryl chloride towards this crucial step.[5][6] This note will dissect the critical parameters—catalyst, ligand, base, and solvent—required to overcome these hurdles and achieve high-yield coupling.

Mechanistic Deep Dive: Activating the Aryl Chloride

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst.[3][9] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for challenging substrates.

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride, forming a Pd(II) complex. This is the most challenging and typically rate-limiting step for aryl chlorides.[6][8]

  • Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.[10]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8][11]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_complex Ar-Pd(II)(Cl)L₂ Pd0->OA_complex Oxidative Addition (Rate-Limiting Step) Trans_complex Ar-Pd(II)(Ar')L₂ OA_complex->Trans_complex Transmetalation BaseX Base-X OA_complex->BaseX Trans_complex->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) Trans_complex->Product ArCl Ar-Cl (this compound) ArCl->OA_complex Boronic Ar'-B(OH)₂ + Base Boronic->OA_complex

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

For aryl chlorides, the choice of ligand (L) is the most critical factor. The oxidative addition is greatly accelerated by using bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs).[10][12][13] These ligands promote the formation of a highly reactive, monoligated Pd(0)L species, which is more adept at breaking the strong C-Cl bond.[13]

Strategic Component Selection

Success with this substrate is not accidental; it is the result of a rational selection of each reaction component. The table below summarizes the key considerations.

ComponentRecommended Choice(s)Rationale & Justification
Aryl Halide This compoundAryl chloride is challenging but cost-effective. The para-cyano group provides electronic activation.
Boronic Acid Arylboronic acids or Arylboronic acid pinacol estersFor this protocol, phenylboronic acid is used as a model. Pinacol esters offer greater stability against protodeboronation.[11][14]
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle PrecatalystsPd(II) sources are common but require in situ reduction.[11] Pre-formed catalysts can offer higher activity. For this protocol, Pd₂(dba)₃ is selected for its reliability.
Ligand SPhos, XPhos, RuPhos, or other Buchwald-type ligandsCrucial for success. These bulky, electron-rich ligands accelerate the rate-limiting oxidative addition of the aryl chloride and are the industry standard for such transformations.[13][15]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[10] K₃PO₄ is often an excellent choice, balancing reactivity with compatibility for substrates bearing acidic protons.[2][7]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OAprotic organic solvents are standard. The addition of water often accelerates the transmetalation step and helps dissolve the inorganic base.[9][11] Solvents MUST be rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[7][14]
Temperature 80-110 °CElevated temperatures are typically required to drive the oxidative addition of aryl chlorides to completion.

Detailed Experimental Protocol: Synthesis of 3-(4'-cyano-[1,1'-biphenyl]-4-yl)benzoic acid

This protocol describes a general procedure using phenylboronic acid as the coupling partner. Conditions may require optimization for other organoboron reagents.

Reaction Scheme: (A proper chemical drawing would be inserted here showing this compound reacting with phenylboronic acid to yield the biphenyl product)

Materials and Reagents

ReagentM.W.AmountMolesEquiv.
This compound257.66258 mg1.01.0
Phenylboronic acid121.93183 mg1.51.5
Pd₂(dba)₃915.7223 mg0.0250.025
SPhos410.5341 mg0.100.10
K₃PO₄ (Potassium Phosphate)212.27637 mg3.03.0
1,4-Dioxane-8 mL--
Deionized Water-2 mL--

Equipment

  • 100 mL round-bottom flask or reaction vial

  • Magnetic stir bar

  • Reflux condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Heating mantle or oil bath with temperature control

  • Standard glassware for workup (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (258 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ (23 mg, 0.025 mmol) and SPhos (41 mg, 0.10 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. Note: To degas solvents, bubble argon through them for at least 20-30 minutes prior to use.

  • Reaction: Place the flask under the reflux condenser with the inert gas line attached. Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~2-3 with 1M HCl to ensure the product's carboxylic acid is protonated. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate (containing 1% acetic acid to prevent streaking) to yield the pure biaryl product.

Workflow and Troubleshooting Guide

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential.

Experimental_Workflow cluster_workflow Experimental & Troubleshooting Workflow A 1. Reaction Setup (Reagents + Inert Atmosphere) B 2. Catalyst/Solvent Addition (Degassed Solvents) A->B C 3. Heat & Monitor (TLC / LC-MS) B->C D 4. Check Conversion C->D E 5. Workup & Purify D->E Complete F Troubleshoot (See Table) D->F Incomplete / Side Products F->A Restart with Optimized Conditions

Caption: A logical workflow for reaction execution and troubleshooting.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst: Pd(0) oxidized to Pd black.[14]2. Insufficient Degassing: Oxygen present.[7]3. Ligand Incompatibility: SPhos may not be optimal for all partners.1. Ensure rigorous inert atmosphere technique. Use fresh, high-purity catalyst and ligand.2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles.3. Screen other bulky phosphine ligands (e.g., XPhos, RuPhos).
Homocoupling of Boronic Acid 1. Oxygen in the reaction mixture.2. Pd(II) precatalyst not efficiently reduced to Pd(0).[11]1. Improve degassing procedure.2. Consider using a Pd(0) source directly, like Pd(PPh₃)₄, though this may be less effective for the aryl chloride.
Protodeboronation 1. Boronic acid instability, especially in the presence of water and base over time.[14]2. Reaction temperature too high or time too long.1. Use fresh boronic acid. Consider switching to a more stable boronic acid pinacol ester.2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer period.
Low Product Recovery 1. Incomplete extraction due to the carboxylic acid forming a salt.2. Product loss during purification.1. Ensure the aqueous layer is acidified to pH 2-3 before extraction to fully protonate the product.2. Add a small amount (0.5-1%) of acetic acid to the chromatography eluent to improve peak shape and recovery.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but highly achievable transformation. Success is fundamentally linked to the rational selection of a modern catalyst system capable of activating the inert C-Cl bond. The use of bulky, electron-rich biarylphosphine ligands is non-negotiable. By carefully controlling the reaction atmosphere, selecting an appropriate base, and employing a systematic approach to optimization and troubleshooting, researchers can reliably access a wide range of novel biaryl structures essential for advancing the frontiers of science and medicine.

References

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Suzuki Cross-Coupling Reactions Mechanisms Source: Mettler Toledo URL: [Link]

  • Title: Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner Source: University of Glasgow Theses URL: [Link]

  • Title: Suzuki Coupling - Mechanism Source: Organic Chemistry Portal URL: [Link]

  • Title: Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Publishing URL: [Link]

  • Title: Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides Source: ResearchGate URL: [Link]

  • Title: Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents Source: PubMed Central (PMC) URL: [Link]

  • Title: High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source Source: ACS Publications URL: [Link]

  • Title: Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis Source: University of Windsor URL: [Link]

  • Title: The Suzuki Reaction Source: Andrew G Myers Research Group, Harvard University URL: [Link]

  • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: University of Windsor URL: [Link]

  • Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]

  • Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL: [Link]

  • Title: Base-Free Suzuki-Miyaura Coupling Source: ChemistryViews URL: [Link]

  • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Screening of different bases for Suzuki coupling Source: ResearchGate URL: [Link]

  • Title: The Suzuki coupling reaction of aryl chlorides Source: ResearchGate URL: [Link]

  • Title: Suzuki coupling reactions of aryl chlorides Source: ResearchGate URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

  • Title: 2.6: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Case Study: Knowledge Based Problem Solving Source: Catalysis Consulting URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine Source: University of the Sunshine Coast, Queensland URL: [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 3-(3-Chloro-4-cyanophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-(3-Chloro-4-cyanophenyl)benzoic acid is a complex bi-aryl organic molecule of interest in pharmaceutical and materials science research. Its structure, featuring a carboxylic acid, a nitrile, and a chlorinated aromatic ring, necessitates a multi-faceted analytical approach to ensure identity, purity, and quality. This guide provides a comprehensive overview of the principal analytical methodologies for the thorough characterization of this compound, moving beyond mere procedural steps to explain the underlying scientific rationale for each experimental choice. The protocols herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry and aligned with industry standards for method validation.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for analytical method development.

PropertyValueSource
Chemical Formula C₁₄H₈ClNO₂
Molecular Weight 270.68 g/mol
CAS Number 1355247-06-1
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Solubility Soluble in organic solvents like methanol, acetonitrile, DMSO; sparingly soluble in water (predicted)General knowledge of benzoic acid derivatives

I. Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of this compound and quantifying it in various matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's volatility and thermal stability.

A. High-Performance Liquid Chromatography (HPLC-UV)

Given its low volatility and good UV absorbance, reverse-phase HPLC is the premier method for the routine analysis of this compound. This technique offers excellent linearity, accuracy, and precision for quantification.

Causality of Method Design:

  • Reverse-Phase C18 Column: The non-polar C18 stationary phase is ideal for retaining the aromatic structure of the analyte.

  • Acidified Mobile Phase: The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time stability.

  • UV Detection: The conjugated aromatic system of the molecule provides strong UV absorbance, making it readily detectable. A wavelength of approximately 254 nm is often a good starting point for aromatic compounds.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Working Prepare Working Standards (0.1-100 µg/mL in Mobile Phase) Stock->Working Sample Prepare Sample Solution (Dilute in Mobile Phase) Stock->Sample Filter Filter all solutions (0.45 µm syringe filter) Working->Filter Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Analyte in Sample Detect->Quantify Purity Assess Purity (Area % Method) Detect->Purity

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol:

  • Materials and Reagents:

    • This compound reference standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, e.g., Milli-Q)

    • Formic acid (analytical grade)

    • Volumetric flasks, pipettes, and syringes

    • 0.45 µm syringe filters

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Data acquisition and processing software

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Degas the mobile phase before use.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

    • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in methanol to achieve a concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Method Validation (as per ICH Q2(R2) Guidelines): [1][2]

    • Specificity: Analyze a blank, a placebo (if applicable), and the analyte to ensure no interference.

    • Linearity: Construct a calibration curve from the working standard solutions and determine the correlation coefficient (r² > 0.999).[3]

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at different concentration levels.[3]

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should typically be ≤ 2.0%.[3]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

HPLC Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOD ~0.1 µg/mL
LOQ ~0.5 µg/mL
B. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For higher throughput, increased sensitivity, and identification of trace impurities, UPLC-MS is the method of choice. The coupling of UPLC with mass spectrometry provides molecular weight information, aiding in the structural elucidation of unknown impurities.[4][5][6]

Causality of Method Design:

  • UPLC: Utilizes sub-2 µm particle size columns for faster analysis and better resolution compared to traditional HPLC.

  • Mass Spectrometry (MS): Provides mass-to-charge ratio (m/z) data, which is crucial for confirming the identity of the main component and characterizing impurities. Electrospray ionization (ESI) is suitable for this polar molecule.

Detailed UPLC-MS Protocol:

  • Instrumentation:

    • UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

    • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte and any less polar impurities.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 1-5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative (to deprotonate the carboxylic acid) or positive (to protonate the nitrile)

    • Capillary Voltage: 3-4 kV

    • Scan Range: m/z 100-500

    • For Impurity Identification: Tandem MS (MS/MS) can be used to fragment the ions and obtain structural information.[7]

C. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is generally not the primary method for analyzing this compound due to its low volatility. However, it can be employed for the analysis of volatile impurities or after derivatization of the analyte to increase its volatility.

Causality of Method Design:

  • Derivatization: The carboxylic acid group can be esterified (e.g., with methanol to form the methyl ester) to make the molecule more volatile.

  • GC Column: A mid-polarity column (e.g., DB-5ms) is suitable for separating a wide range of aromatic compounds.[8]

  • Mass Spectrometry Detection: Provides high selectivity and allows for the identification of compounds based on their mass spectra and fragmentation patterns.

Detailed GC-MS Protocol (with Derivatization):

  • Derivatization (Esterification):

    • Dissolve a known amount of the sample in methanol.

    • Add a catalytic amount of sulfuric acid.

    • Heat the mixture under reflux to form the methyl ester.

    • Neutralize, extract with a suitable solvent (e.g., dichloromethane), and concentrate the sample.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 300 °C

      • Hold at 300 °C for 5 minutes

    • Injector Temperature: 280 °C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-500

II. Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy:

  • Expected Chemical Shifts (δ):

    • Carboxylic Acid Proton (-COOH): A broad singlet typically downfield (>10 ppm).[9]

    • Aromatic Protons: Multiple signals in the aromatic region (7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern of the two aromatic rings.[10]

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (δ):

    • Carboxylic Carbonyl Carbon (-COOH): ~165-175 ppm.[11]

    • Nitrile Carbon (-C≡N): ~115-125 ppm.[11]

    • Aromatic Carbons: Multiple signals between 120-150 ppm.[12][13]

Detailed NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals.

NMR Data Interpretation Workflow

NMR_Interpretation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_structure Structure Elucidation H1_NMR ¹H NMR Spectrum Chem_Shift Analyze Chemical Shifts (δ) H1_NMR->Chem_Shift Integration Integrate Proton Signals H1_NMR->Integration Coupling Analyze Coupling Patterns (J) H1_NMR->Coupling C13_NMR ¹³C NMR Spectrum C13_NMR->Chem_Shift TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Correlation Correlate Signals (2D NMR) TwoD_NMR->Correlation Assign_H Assign Protons Chem_Shift->Assign_H Assign_C Assign Carbons Chem_Shift->Assign_C Integration->Assign_H Coupling->Assign_H Correlation->Assign_H Correlation->Assign_C Confirm_Structure Confirm Connectivity & Final Structure Assign_H->Confirm_Structure Assign_C->Confirm_Structure

Caption: Workflow for NMR-based structural elucidation.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in the molecule.

Expected Characteristic Absorptions (cm⁻¹):

  • O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹.[14][15][16]

  • C≡N Stretch (Nitrile): Sharp, medium-intensity band around 2230 cm⁻¹.[14][15]

  • C=O Stretch (Carboxylic Acid): Strong, sharp band around 1700-1730 cm⁻¹. Conjugation with the aromatic ring will likely shift this to the lower end of the range.[14][15][16]

  • C-Cl Stretch: Typically in the fingerprint region, 600-800 cm⁻¹.

  • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Detailed FTIR Protocol (ATR Method):

  • Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

III. Potential Impurities and Their Analysis

During the synthesis of this compound, several impurities may arise from starting materials, intermediates, or side reactions. A thorough analytical strategy must be capable of detecting and identifying these impurities.

Potential Impurities:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Isomeric Impurities: Positional isomers formed during synthesis.

  • Hydrolysis Products: Hydrolysis of the nitrile group to an amide or carboxylic acid.

  • Decarboxylation Products: Loss of the carboxylic acid group.

Analytical Approach for Impurity Profiling:

  • A high-resolution separation technique like UPLC is essential.[7]

  • Mass spectrometry is crucial for identifying unknown impurities by providing molecular weight and fragmentation data.[5]

  • The developed HPLC/UPLC method should be validated for the quantification of known impurities.

Conclusion

The analytical characterization of this compound requires a synergistic application of chromatographic and spectroscopic techniques. HPLC provides a robust platform for routine purity assessment and quantification, while UPLC-MS offers enhanced sensitivity for trace impurity identification. NMR and FTIR spectroscopy are essential for the definitive confirmation of the molecular structure. By understanding the principles behind each technique and implementing validated protocols, researchers can ensure the quality and integrity of this important chemical entity.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2023). Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study. Scientific Reports, 13(1), 19283.
  • CN103214396B. (2014). Production method of 3-cyanobenzoic acid.
  • Taylor, R. B., et al. (2001). Validated capillary electrophoresis method for the analysis of a range of acidic drugs and excipients.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Li, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutical Technology, 39(9), 34-43.
  • Contreras, R., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-274.
  • CN105936625A. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • LCGC International. (2001). Analysis of Small Organic Acids by Capillary Electrophoresis.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Eiceman, G. A., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1646-1654.
  • International Council for Harmonisation. (2023).
  • De la Torre, J. C., et al. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry.
  • PubChem. (n.d.). 3-Chloro-4-cyanobenzoic acid. Retrieved from [Link]

  • Oregon State University. (n.d.).
  • Chemistry LibreTexts. (2023). Capillary Electrophoresis.
  • Fujii, K., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 183.
  • Asian Journal of Pharmaceutical Analysis. (2021).
  • Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(24), 19658-19667.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • MDPI. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review.
  • ACS Publications. (1996). Selective Focusing of Catecholamines and Weakly Acidic Compounds by Capillary Electrophoresis Using a Dynamic pH Junction.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
  • ResearchGate. (n.d.). Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile.
  • BLD Pharm. (n.d.). 3-Chloro-4-(cyanomethyl)benzoic acid.
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • University of Cambridge. (n.d.). Chemical shifts.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • Scott, K. N. (1972). Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivatives. Journal of the American Chemical Society, 94(24), 8564-8568.
  • Organic Syntheses. (n.d.). Procedure.
  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.
  • TDI-Brooks. (n.d.).
  • Guidechem. (n.d.). Benzoic acid, 3-[benzoyl(2-cyanophenyl)amino]-4-chloro-, methyl ester.
  • Longdom Publishing. (n.d.). Capillary Electrophoresis in Analytical Chemistry and its Applica.
  • Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes.
  • Thermo Fisher Scientific. (n.d.). Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.

Sources

In Vitro Assays for Mineralocorticoid Receptor Antagonism: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for essential in vitro assays used to characterize mineralocorticoid receptor (MR) antagonists. The content is structured to offer not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deeper understanding of the assays and their application in drug discovery.

Introduction: The Significance of Mineralocorticoid Receptor Antagonism

The mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily, plays a crucial role in regulating electrolyte and water balance, primarily through the actions of its endogenous ligand, aldosterone.[1] Dysregulation of the MR signaling pathway is implicated in a range of cardiovascular and renal diseases, including hypertension, heart failure, and chronic kidney disease.[2] Consequently, the development of MR antagonists is a significant therapeutic strategy.

Historically, steroidal antagonists like spironolactone and eplerenone have been foundational treatments.[2][3] More recently, the development of non-steroidal MR antagonists, such as finerenone, has offered improved selectivity and potentially more favorable side-effect profiles.[3][4] The robust in vitro characterization of these compounds is paramount to understanding their mechanism of action, potency, and selectivity, thereby guiding preclinical and clinical development. This guide details the key in vitro assays that form the cornerstone of this characterization process.

The Mineralocorticoid Receptor Signaling Pathway

Understanding the MR signaling pathway is fundamental to designing and interpreting antagonism assays. In its unliganded state, the MR resides predominantly in the cytoplasm, complexed with heat shock proteins (HSPs).

Upon binding to an agonist like aldosterone, the MR undergoes a conformational change, leading to its dissociation from HSPs. The activated receptor-ligand complex then translocates to the nucleus, where it homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivator proteins and the general transcription machinery, leading to the transcription of MR-responsive genes, such as serum and glucocorticoid-regulated kinase 1 (SGK1) and the epithelial sodium channel (ENaC).[1] MR antagonists function by competitively binding to the MR, thereby preventing agonist binding and the subsequent downstream signaling events.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR_HSP MR-HSP Complex MR_active Activated MR MR_HSP->MR_active HSP Dissociation Aldosterone Aldosterone (Agonist) Aldosterone->MR_HSP Binds Antagonist Antagonist Antagonist->MR_HSP Blocks Binding MR_dimer MR Homodimer MR_active->MR_dimer Dimerization MR_active->MR_dimer Translocation HRE HRE (DNA) MR_dimer->HRE Binds Coactivators Coactivators HRE->Coactivators Recruitment Transcription Gene Transcription (e.g., SGK1) Coactivators->Transcription

Caption: Canonical Mineralocorticoid Receptor (MR) signaling pathway.

Core In Vitro Assays for MR Antagonist Characterization

A hierarchical approach is typically employed to characterize MR antagonists, starting with direct receptor binding and progressing to cell-based functional assays that interrogate downstream signaling events.

Radioligand Binding Assay (Competitive)

Principle: This assay directly measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-aldosterone) for binding to the MR. It is the gold standard for determining the binding affinity (Ki) of a compound for the receptor. The assay is typically performed using cell lysates or purified receptor preparations.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [³H]-aldosterone is commonly used due to its high affinity and specificity for the MR. The concentration is kept at or below its Kd to ensure that the IC50 value is a close approximation of the Ki.

  • Separation of Bound and Free Ligand: A rapid separation method, such as vacuum filtration, is crucial to prevent dissociation of the ligand-receptor complex during the wash steps.

  • Non-Specific Binding: This is determined in the presence of a high concentration of an unlabeled, high-affinity ligand to saturate all specific binding sites. This value is subtracted from all other measurements to determine specific binding.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of MR-containing Lysate:

    • Culture cells expressing the human mineralocorticoid receptor (e.g., HEK293 or CHO cells) to high density.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, with protease inhibitors) and homogenize.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the MR. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well format):

    • To each well, add:

      • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol).

      • A fixed concentration of [³H]-aldosterone (typically 1-2 nM).[5]

      • A serial dilution of the test compound (antagonist) or vehicle control.

      • For non-specific binding control wells, add a high concentration (e.g., 1 µM) of unlabeled aldosterone.

    • Initiate the binding reaction by adding the cell lysate (typically 50-100 µg of protein per well).

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a buffer like 0.5% polyethyleneimine to reduce non-specific binding) using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂) to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Subtract the non-specific binding counts from all other wells to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Reporter Gene Assay

Principle: This cell-based assay measures the functional consequence of MR activation or inhibition. Cells are engineered to express the full-length MR and a reporter gene (e.g., luciferase) under the control of an MR-responsive promoter. Agonist binding to the MR induces the expression of the reporter gene, producing a measurable signal. Antagonists inhibit this signal in a dose-dependent manner.

Causality Behind Experimental Choices:

  • Cell Line: HEK293 or other mammalian cell lines are often used due to their robust growth and high transfection efficiency.[7]

  • Reporter Construct: A promoter containing multiple HREs is used to amplify the signal, and luciferase is a common choice for the reporter gene due to its high sensitivity and broad dynamic range.[8]

  • Agonist Concentration: A concentration of aldosterone that elicits a submaximal response (EC80) is typically used to create a sensitive window for detecting antagonist activity.

Protocol: MR Transactivation Reporter Gene Assay

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 96-well plate.[7]

    • Co-transfect the cells with an expression vector for the human MR and a reporter plasmid containing a luciferase gene downstream of an MRE-containing promoter. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.

  • Compound Treatment:

    • After 24 hours, replace the medium with a medium containing a fixed, submaximal concentration of aldosterone (e.g., EC80).

    • Add serial dilutions of the test antagonist or vehicle control to the wells.

  • Incubation:

    • Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

  • Cell Lysis and Signal Detection:

    • Wash the cells with PBS and then add a passive lysis buffer.[9]

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add the luciferase assay reagent to the lysate and measure the luminescence using a luminometer.[9][10]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the control (Renilla) luciferase signal if applicable.

    • Plot the percentage of inhibition of the aldosterone-induced signal against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Reporter_Assay_Workflow Start Plate Cells (e.g., HEK293T) Transfect Transfect with MR and Reporter Plasmids Start->Transfect Incubate1 Incubate (24h) Transfect->Incubate1 Treat Treat with Aldosterone (EC80) + Test Antagonist Incubate1->Treat Incubate2 Incubate (18-24h) Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse Measure Measure Luminescence Lyse->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Caption: Workflow for a Mineralocorticoid Receptor Reporter Gene Assay.

TR-FRET Coactivator Recruitment Assay

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay that measures the interaction between two molecules.[11] In the context of MR, this assay quantifies the recruitment of a coactivator peptide to the MR ligand-binding domain (LBD) upon agonist binding. An antagonist will prevent this interaction. The MR-LBD is typically tagged (e.g., with GST), and a terbium-labeled antibody is used as the FRET donor. A fluorescently labeled coactivator peptide serves as the FRET acceptor.[12]

Causality Behind Experimental Choices:

  • Homogeneous Format: This "mix-and-read" format is highly amenable to high-throughput screening as it does not require separation steps.[11]

  • TR-FRET Technology: The use of a long-lifetime lanthanide donor (terbium) allows for a time-gated measurement, which significantly reduces background fluorescence from compounds and plastics, thereby increasing the signal-to-noise ratio.[12][13]

  • Coactivator Peptide: A peptide containing an LXXLL motif, which is a canonical nuclear receptor binding motif, is used to mimic the in vivo interaction.

Protocol: LanthaScreen™ TR-FRET MR Coactivator Assay

  • Reagent Preparation:

    • Prepare a 2X solution of the GST-tagged MR-LBD and a 2X solution of the terbium-labeled anti-GST antibody in the assay buffer.

    • Prepare a 4X solution of the fluorescein-labeled coactivator peptide.

    • Prepare serial dilutions of the test antagonist in the assay buffer.

  • Assay Setup (384-well format):

    • Add the test antagonist solution to the wells.

    • Add the 2X MR-LBD/antibody mix.

    • Add the 4X coactivator peptide solution.

    • For antagonist mode, add a fixed concentration of aldosterone (e.g., EC50).

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Detection:

    • Read the plate on a TR-FRET-compatible plate reader, exciting at ~340 nm and measuring emission at ~495 nm (terbium donor) and ~520 nm (fluorescein acceptor).[11]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

    • Plot the TR-FRET ratio against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Target Gene Expression Analysis

Principle: This assay measures the modulation of endogenous MR target gene expression in a physiologically relevant cell line (e.g., renal cortical collecting duct cells). Aldosterone treatment induces the transcription of genes like SGK1 and GILZ. An MR antagonist will block this induction. The change in mRNA levels is typically quantified using quantitative real-time PCR (qPCR).

Causality Behind Experimental Choices:

  • Biomarker Genes: SGK1 is a well-established, rapidly induced aldosterone target gene, making it an excellent biomarker for MR activation.[14][15][16]

  • Cell System: Using a cell line that endogenously expresses MR and its downstream signaling components provides a more physiologically relevant context than engineered reporter systems.

  • qPCR: This technique is highly sensitive and quantitative, allowing for the precise measurement of changes in gene expression.

Protocol: qPCR for MR Target Gene Expression

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., mpkCCD cells) and grow to confluence.

    • Serum-starve the cells to reduce basal signaling.

    • Pre-treat the cells with serial dilutions of the test antagonist for 1 hour.

    • Stimulate the cells with aldosterone (e.g., 10 nM) for 1-3 hours.

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercially available kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (SGK1) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative change in gene expression using the ΔΔCt method.

    • Plot the fold-change in gene expression against the log concentration of the antagonist to determine the IC50 value.

Data Summary and Interpretation

Consistent and reproducible data are critical for the successful characterization of MR antagonists. The table below provides a representative summary of the kind of data generated from these assays for known MR antagonists.

CompoundRadioligand Binding (Ki, nM)Reporter Gene Assay (IC50, nM)TR-FRET Coactivator (IC50, nM)
Spironolactone ~20-25~13-66~30-50
Eplerenone ~100-150~970~200-300
Finerenone ~10-18~10-20~15-25

Note: These values are approximate and can vary depending on the specific assay conditions and cell lines used. Data compiled from multiple sources.[3][17][18]

Interpretation:

  • A potent antagonist will exhibit low nanomolar Ki and IC50 values across all assays.

  • Discrepancies between binding affinity (Ki) and functional potency (IC50) can indicate that the compound may have partial agonist/antagonist activity or that its mechanism of action is more complex than simple competitive binding.

  • Comparing the potency of a novel compound to established standards like spironolactone and finerenone provides a crucial benchmark for its potential therapeutic utility.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding (Binding Assay) - Insufficient washing- Filter plate not adequately blocked- Radioligand sticking to plasticware- Increase the number and volume of washes.- Ensure proper pre-soaking of the filter plate (e.g., with 0.5% PEI).- Include a low concentration of a non-ionic detergent in the wash buffer.
Low Signal or Small Assay Window (Reporter Assay) - Low transfection efficiency- Suboptimal agonist concentration- Cell health issues- Optimize transfection protocol (reagent-to-DNA ratio).- Perform an agonist dose-response curve to determine the optimal EC80 concentration.- Ensure cells are healthy and not over-confluent.
High Variability Between Replicates - Pipetting errors- Inconsistent cell plating- Edge effects in the microplate- Use calibrated pipettes and proper technique.- Ensure even cell suspension before plating.- Avoid using the outer wells of the plate or fill them with buffer.
Compound Interference (TR-FRET) - Compound is autofluorescent- Compound quenches the signal- Run a control with the compound in the absence of receptor/peptide to check for autofluorescence.- The ratiometric nature of TR-FRET should minimize some interference, but highly fluorescent compounds may still be problematic.

Conclusion

The in vitro assays described in this guide provide a robust framework for the identification and characterization of novel mineralocorticoid receptor antagonists. A thorough understanding of the principles, protocols, and potential pitfalls of each assay is essential for generating high-quality, reliable data to drive successful drug discovery programs. By employing a multi-assay strategy, from direct binding to downstream functional readouts, researchers can build a comprehensive pharmacological profile of their compounds and make informed decisions about their therapeutic potential.

References

  • Amato, S., et al. (2007). Serum- and glucocorticoid-inducible kinase 1 (SGK1) and its variants in prostate cancer.
  • Anacker, C., et al. (2013a). Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor.
  • Chen, S. Y., et al. (1999). Epithelial sodium channel regulated by aldosterone-induced protein sgk. Proceedings of the National Academy of Sciences, 96(5), 2514-2519.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Craig, D. A. (1993). The Cheng-Prusoff relationship: is it time for a rethink?. Trends in Pharmacological Sciences, 14(3), 89-91.
  • de Kloet, E. R., et al. (1998). Brain corticosteroid receptor balance in health and disease. Endocrine Reviews, 19(3), 269-301.
  • Emory University. (n.d.). Luciferase Assay protocol. Retrieved from [Link]

  • Fagart, J., et al. (2010). A new mode of mineralocorticoid receptor antagonism by a dihydropyridine. Journal of Biological Chemistry, 285(38), 29932-29940.
  • GraphPad. (2026). Competitive Binding Data with One Class of Receptors. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay? Retrieved from [Link]

  • Kolkhof, P., et al. (2017). Finerenone, a novel nonsteroidal mineralocorticoid receptor antagonist, protects from rat cardiorenal injury. Journal of Cardiovascular Pharmacology, 70(5), 304-314.
  • Lang, F., & Voelkl, J. (2013). SGK1 and the evolution of the vertebrates. Cellular Physiology and Biochemistry, 32(Suppl 1), 1-10.
  • Messaoudi, S., et al. (2013). Aldosterone-specific activation of cardiomyocyte mineralocorticoid receptor in vivo. Hypertension, 61(2), 361-367.
  • Mirmira Lab, University of Virginia. (n.d.). Preparation of Nuclear and Cytoplasmic Extracts from Mammalian Cells. Current Protocols in Molecular Biology.
  • Mora, A., et al. (2004). The AGC protein kinase family. FEBS Letters, 567(1), 6-11.
  • Pitt, B., et al. (2012). The current and future role of mineralocorticoid receptor antagonists in heart failure. Heart Failure Reviews, 17(2), 233-241.
  • Remuzzi, G., et al. (2008). Aldosterone and the progressive nature of kidney disease. Journal of the American Society of Nephrology, 19(1), 9-14.
  • Rogerson, F. M., et al. (2003). Determinants of spironolactone binding specificity in the mineralocorticoid receptor. Journal of Molecular Endocrinology, 31(2), 243-254.
  • Sang, Y., et al. (2020). The role of SGK1 in cancer. Cancers, 12(11), 3299.
  • Tsugita, M., et al. (2014). Genome-wide analysis of murine renal distal convoluted tubular cells for the target genes of mineralocorticoid receptor.
  • Webster, M. K., et al. (1993). Identification of sgk, a novel member of the serine/threonine protein kinase gene family which is transcriptionally induced by glucocorticoids and serum. Molecular and Cellular Biology, 13(4), 2031-2040.
  • World Health Organization. (2017). Depression and Other Common Mental Disorders: Global Health Estimates.
  • Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • BMG LABTECH. (n.d.). TR-FRET Measurements. Retrieved from [Link]

  • Arai, K., et al. (2015a). Esaxerenone (CS-3150), a novel and selective non-steroidal mineralocorticoid receptor antagonist, in patients with type 2 diabetes and nephropathy: a randomized, double-blind, placebo-controlled, phase II study. Clinical and Experimental Nephrology, 19(6), 1092-1102.
  • Amazit, L., et al. (2015). Finerenone Impedes Aldosterone-dependent Nuclear Import of the Mineralocorticoid Receptor and Prevents Genomic Recruitment of Steroid Receptor Coactivator-1. Journal of Biological Chemistry, 290(36), 21876-21889.
  • Fuller, P. J., & Young, M. J. (2005). Mechanisms of mineralocorticoid action. Hypertension, 46(6), 1227-1235.
  • Bhargava, A., et al. (2001). Sgk1 gene expression in kidney and its regulation by aldosterone: spatio-temporal heterogeneity and quantitative analysis. American Journal of Physiology-Renal Physiology, 281(1), F46-F56.
  • Barfacker, L., et al. (2012). Discovery of BAY 94-8862: a nonsteroidal antagonist of the mineralocorticoid receptor for the treatment of cardiorenal diseases. ChemMedChem, 7(8), 1385-1403.
  • Fagart, J., et al. (2003). Differences in the determinants of eplerenone, spironolactone and aldosterone binding to the mineralocorticoid receptor. Journal of Molecular Endocrinology, 31(2), 255-265.

Sources

Application Notes and Protocols for the Cellular Characterization of 3-(3-Chloro-4-cyanophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing a Novel Compound

The compound 3-(3-Chloro-4-cyanophenyl)benzoic acid is a novel small molecule with potential therapeutic applications. The initial characterization of such a compound requires a systematic and multi-faceted approach to elucidate its biological activity, mechanism of action, and potential as a therapeutic agent. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct cell-based assays to profile the effects of this compound. While structurally related molecules, such as certain pyrazoline derivatives bearing the 3-chloro-4-cyanophenyl moiety, have been identified as mineralocorticoid receptor (MR) antagonists, the specific biological targets and cellular effects of this compound remain to be determined.[1]

Our approach is designed to be iterative, starting with broad assessments of cellular viability and proliferation, followed by more focused investigations into specific cellular processes like apoptosis, and culminating in mechanistic studies to identify potential molecular targets and signaling pathways. This tiered strategy ensures a thorough and resource-efficient characterization of the compound's cellular pharmacology.

Tier 1: Foundational Cellular Effect Profiling

The initial step in characterizing a novel compound is to determine its impact on fundamental cellular processes: viability, cytotoxicity, and proliferation. These assays are crucial for establishing a therapeutic window and identifying the concentration range for subsequent, more detailed mechanistic studies.

Cell Viability and Cytotoxicity Assessment

Determining the cytotoxic potential of this compound is a critical first step. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to an untreated control.[2] We will describe two robust and widely used methods: the MTT assay for assessing metabolic activity and the LDH release assay for measuring membrane integrity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[2][3][4][5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][6] The amount of formazan produced is proportional to the number of viable cells.[3]

Protocol: MTT Cell Viability Assay [3][6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acid-isopropanol) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background signals.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH in the culture medium.[2] LDH is a cytosolic enzyme that is released into the supernatant upon loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[2][8]

Protocol: LDH Cytotoxicity Assay [2]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[2]

  • Supernatant Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Table 1: Expected Data Output from Tier 1 Assays

AssayParameter MeasuredKey MetricPurpose
MTTMetabolic ActivityIC50Quantify reduction in cell viability
LDH ReleaseMembrane Integrity% CytotoxicityQuantify cell death via membrane damage
Cell Proliferation Assays

To distinguish between cytotoxic and cytostatic effects, it is essential to directly measure cell proliferation. A compound may reduce the number of viable cells by inducing cell death or by inhibiting cell division.

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis, a direct indicator of cell proliferation. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU can then be detected using a specific antibody.

Protocol: BrdU Cell Proliferation Assay

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for DNA synthesis (typically 2-24 hours).

  • Fixation and Denaturation: Remove the labeling medium, fix the cells, and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Add a conjugated anti-BrdU antibody and incubate to allow binding.

  • Substrate Addition: After washing, add the substrate solution to generate a colorimetric or fluorescent signal.

  • Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the signal to the vehicle control to determine the percentage of proliferation inhibition.

Tier 2: Mechanistic Investigation of Cell Death

If the Tier 1 assays indicate that this compound induces cell death, the next logical step is to determine the mode of cell death, with a primary focus on apoptosis (programmed cell death).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC.[9] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[9] This dual-staining method, analyzed by flow cytometry, can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[2]

Protocol: Annexin V/PI Apoptosis Assay [2][9]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Caspase Activity Assay

A key biochemical hallmark of apoptosis is the activation of a family of proteases called caspases.[10] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[9]

Protocol: Caspase-3/7 Fluorometric Assay [9]

  • Sample Preparation: Seed cells in a 96-well plate and treat with the test compound.

  • Cell Lysis: Lyse the cells according to the assay kit protocol.[9]

  • Assay Reaction: Add the caspase-3/7 substrate solution (e.g., Ac-DEVD-AMC) to each well containing the cell lysate.[9]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[9]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence intensity is directly proportional to the caspase-3/7 activity.

Diagram 1: General Workflow for Cell Viability and Apoptosis Assessment

G cluster_tier1 Tier 1: Foundational Assays cluster_viability Viability/Cytotoxicity cluster_tier2 Tier 2: Apoptosis Assays start Seed Cells in Microplate treat Treat with this compound start->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh prolif BrdU Proliferation Assay incubate->prolif treat_ic50 Treat with IC50 Concentration mtt->treat_ic50 Inform IC50 seed_6well Seed Cells in 6-well Plate seed_6well->treat_ic50 harvest Harvest Cells treat_ic50->harvest caspase Caspase-3/7 Activity Assay treat_ic50->caspase annexin Annexin V/PI Staining & Flow Cytometry harvest->annexin

Caption: Workflow for initial compound characterization.

Tier 3: Target Engagement and Signaling Pathway Analysis

Once the phenotypic effects of the compound are established, the focus shifts to identifying its molecular target and the signaling pathways it modulates.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful biophysical method for assessing target engagement in a cellular context.[11][12][13] The principle is that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[11][12] This change in the melting temperature of the protein upon compound binding can be detected.[12]

Protocol: Western Blot-based CETSA® [11][13]

  • Compound Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heating: Heat aliquots of the cell suspension to a range of different temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting with a specific antibody.

  • Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Diagram 2: Principle of the Cellular Thermal Shift Assay (CETSA®)

G cluster_0 No Ligand cluster_1 Ligand Bound protein_unbound Target Protein heat_unbound Heat Gradient protein_unbound->heat_unbound denatured_unbound Denatured & Precipitated heat_unbound->denatured_unbound protein_bound Target Protein + Ligand heat_bound Heat Gradient protein_bound->heat_bound stable_bound Stabilized & Soluble heat_bound->stable_bound

Caption: Ligand binding increases protein thermal stability.

Western Blotting for Signaling Pathway Analysis

Based on the compound's structure and any identified targets, key signaling pathways can be investigated. For instance, if the compound is found to be a kinase inhibitor, pathways like the MAPK or PI3K/AKT pathways would be relevant.[14][15] Western blotting can be used to assess changes in the phosphorylation status of key proteins within these pathways.[14][16]

Protocol: Western Blotting for Phospho-Protein Analysis [14][16][17]

  • Cell Treatment and Lysis: Treat cells with the compound for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).[9]

    • Incubate with a primary antibody specific for the phosphorylated form of the protein of interest overnight at 4°C.[14]

    • Wash and incubate with an HRP-conjugated secondary antibody.[9]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total protein to normalize the phospho-protein signal.

NF-κB Reporter Assay

Given that many cellular stress responses and inflammatory pathways converge on the transcription factor NF-κB, a reporter assay can be a valuable tool.[18] These assays use a cell line engineered with a reporter gene (like luciferase) under the control of NF-κB response elements.[18] An increase or decrease in reporter gene expression reflects the modulation of NF-κB activity.

Protocol: NF-κB Luciferase Reporter Assay [18][19]

  • Cell Seeding: Seed NF-κB reporter cells in a 96-well plate.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce pathway activation. Include unstimulated and vehicle-stimulated controls.

  • Incubation: Incubate for a sufficient period to allow for reporter gene expression (typically 6-24 hours).[20]

  • Cell Lysis and Luciferase Reaction: Lyse the cells and add a luciferase assay reagent.[18]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[18]

  • Data Analysis: Normalize the data to the stimulated control to determine the inhibitory effect of the compound on NF-κB activity.

Conclusion and Future Directions

This comprehensive guide provides a structured, tiered approach to the cellular characterization of this compound. By systematically progressing from broad phenotypic assays to specific mechanistic studies, researchers can efficiently and thoroughly elucidate the compound's biological activity. The data generated from these assays will be instrumental in identifying its mechanism of action, potential therapeutic indications, and guiding future preclinical development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for NF-κB Reporter Assay Using DRI-C21045.
  • Thermo Fisher Scientific. (n.d.). Cell Proliferation Assay Protocols.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
  • Protocol Online. (2009, February 2). Cell Proliferation Assay.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Abcam. (n.d.). MTT assay protocol.
  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6).
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • Wikipedia. (n.d.). Thermal shift assay.
  • Benchchem. (n.d.). Application Notes and Protocols for Assessing Apoptosis Induced by BT317.
  • ResearchGate. (2014, October 8). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?
  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway.
  • PubMed Central. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.
  • NCBI Bookshelf. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • PubMed Central. (n.d.). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora.
  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • PubMed Central. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
  • Thermo Fisher Scientific. (n.d.). MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors.
  • Abcam. (n.d.). Western blot protocol.
  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver.
  • Meyers, M. J., Arhancet, G. B., Hockerman, S. L., Chen, X., Long, S. A., Mahoney, M. W., ... & Hu, X. (2010). Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy. Journal of medicinal chemistry, 53(16), 5979–6002.

Sources

Application Notes & Protocols: A Guide to the Pharmacokinetic Profiling of 3-(3-Chloro-4-cyanophenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to characterizing the pharmacokinetic (PK) properties of novel 3-(3-Chloro-4-cyanophenyl)benzoic acid derivatives, a chemical class that includes promising therapeutic candidates such as mineralocorticoid receptor (MR) antagonists.[1] A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fundamental to its development, bridging the gap between in vitro potency and in vivo efficacy and safety.[2][3] This guide presents an integrated strategy, combining essential in vitro ADME assays with a definitive in vivo pharmacokinetic study, designed to furnish drug development professionals with the critical data needed for candidate selection and advancement. The protocols herein are grounded in established industry best practices and regulatory expectations, emphasizing experimental causality and data integrity.

The Strategic Imperative of Early ADME-PK Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Pharmacokinetic failure is a leading cause of late-stage attrition. Therefore, generating a robust ADME-PK data package early in the discovery pipeline is not merely a screening exercise; it is a critical derisking strategy.[2][4][5] The workflow presented here follows a logical progression from high-throughput in vitro assays, which are cost-effective and suitable for ranking a series of analogs, to a more resource-intensive in vivo study for the most promising candidates.[6] This integrated approach ensures that decisions are data-driven, optimizing the allocation of resources and increasing the probability of success.

PK_Workflow cluster_1 Phase 2: Data Analysis & Candidate Selection cluster_2 Phase 3: In Vivo Pharmacokinetics A Physicochemical (Solubility, LogD) B Permeability (Caco-2 Assay) C Metabolic Stability (Liver Microsomes) D Plasma Protein Binding (RED Assay) E DDI Risk (CYP450 Inhibition) F Calculate In Vitro Parameters (Papp, CLint, fu, IC50) E->F G Rank Compounds & Select Lead Candidate(s) H In Vivo PK Study (Rodent Model) G->H I Bioanalysis (LC-MS/MS) H->I J Calculate In Vivo Parameters (AUC, Cmax, T1/2, F%) I->J

Figure 1: Integrated workflow for pharmacokinetic characterization.

In Vitro ADME Profiling: Building the Foundation

The initial phase of PK testing utilizes a battery of in vitro assays to predict the in vivo behavior of the derivatives. These assays are crucial for establishing structure-activity relationships (SAR) and selecting compounds with the most favorable ADME properties to advance.[4][7]

Intestinal Permeability: The Caco-2 Assay

Scientific Rationale: The Caco-2 permeability assay is the industry-standard model for predicting human intestinal absorption of orally administered drugs.[8][9] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters, thus mimicking the intestinal epithelial barrier.[10] By measuring transport in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, secretory) directions, we can calculate an apparent permeability coefficient (Papp) and an efflux ratio (ER) to identify compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[9][10]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts (e.g., 24-well format) and culture for ~21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Verification: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A TEER value ≥ 200 Ω·cm² generally indicates adequate tight junction formation.[11] Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to confirm integrity.[10]

  • Preparation of Solutions:

    • Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • Prepare positive controls (High permeability: Propranolol; Low permeability: Atenolol) and a P-gp substrate control (Digoxin).

  • A→B Permeability Measurement:

    • Add the test compound dosing solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[8]

    • At the end of the incubation, collect samples from both donor and receiver chambers.

  • B→A Permeability Measurement:

    • Concurrently, in separate wells, add the test compound dosing solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate and sample as described in step 4.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method (see Section 4).

  • Data Analysis:

    • Calculate the Papp (in cm/s) for each direction using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

    • Interpretation: An ER > 2 suggests the compound is a substrate for active efflux.[10]

Metabolic Stability: Human Liver Microsomes Assay

Scientific Rationale: The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes playing a dominant role in the clearance of most small molecule drugs.[12] An in vitro metabolic stability assay using human liver microsomes (HLM), which are subcellular fractions containing high concentrations of Phase I enzymes, provides a reliable measure of a compound's susceptibility to metabolism.[13][14][15] The data generated (half-life, intrinsic clearance) are crucial for predicting in vivo hepatic clearance.

Protocol: HLM Metabolic Stability Assay

  • Materials: Pooled HLM, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase), 0.1 M Phosphate Buffer (pH 7.4), test compound, and positive controls (e.g., Verapamil - high clearance; Warfarin - low clearance).

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer.[14]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13] A "minus-cofactor" control, where buffer is added instead of the NADPH system, must be included to account for non-enzymatic degradation.[16]

  • Time-Point Sampling:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[12][14]

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percent parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope (k) of the linear portion of the curve: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t½) * (1 / mg/mL microsomal protein)

Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

Scientific Rationale: Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues, interact with its target, and be cleared.[17] Therefore, determining the fraction unbound (fu) is essential for interpreting PK and pharmacodynamic (PD) data. The Rapid Equilibrium Dialysis (RED) method is considered the gold standard for its accuracy and reliability.[6][18]

Protocol: RED Assay

  • Device Preparation: Utilize a commercial RED device, which consists of single-use inserts with a vertical dialysis membrane (8 kDa MWCO) that divides each well into two chambers.

  • Sample Preparation: Spike the test compound (e.g., 1-5 µM) into plasma (human, rat) from the species of interest.[19]

  • Assay Setup:

    • Add the plasma sample containing the test compound into the sample chamber (red-colored ring) of the RED insert.

    • Add an equal volume of dialysis buffer (PBS, pH 7.4) to the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[17][18]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Extraction: To avoid analytical artifacts, combine the plasma aliquot with an equal volume of blank buffer and the buffer aliquot with an equal volume of blank plasma. Extract the compound from both matched samples by protein precipitation with acetonitrile containing an internal standard.

  • Analysis: Quantify the compound concentration in the extracts via LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu): fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber

    • Calculate the percent bound: % Bound = (1 - fu) * 100

Cytochrome P450 Inhibition Assay

Scientific Rationale: Inhibition of CYP enzymes is a primary cause of clinical drug-drug interactions (DDIs).[20][21] Evaluating a compound's potential to inhibit major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and a critical safety assessment.[21][22] This assay determines the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol: Multi-CYP Inhibition Assay

  • System: Use human liver microsomes or recombinant human CYP enzymes.

  • Substrates: Use a specific probe substrate for each CYP isoform being tested (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).

  • Incubation:

    • In a 96-well plate, pre-incubate the HLM, a range of concentrations of the test compound (e.g., 0.1 to 100 µM), and phosphate buffer at 37°C.

    • Add the specific CYP probe substrate to the wells.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Termination: After a short incubation period (chosen to be in the linear range of metabolite formation), terminate the reaction with cold acetonitrile.

  • Analysis: Centrifuge to pellet protein and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.

  • Data Analysis:

    • Plot the percent inhibition of metabolite formation versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Pharmacokinetic Study in Rodents

Following promising in vitro data, an in vivo PK study is conducted to understand the compound's behavior in a whole organism.[5][23] This study provides definitive data on key parameters like clearance, volume of distribution, half-life, and oral bioavailability.

InVivo_Workflow cluster_0 Pre-Study cluster_1 Study Execution cluster_2 Sample Processing & Analysis A Animal Acclimatization (e.g., 7 days) B Catheter Implantation (Optional) for serial sampling A->B C Fast Animals Overnight B->C D Dosing Cohorts C->D D1 Intravenous (IV) (e.g., 1 mg/kg) D2 Oral (PO) (e.g., 10 mg/kg) E Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) D->E F Collect Blood into Anticoagulant Tubes E->F G Centrifuge to Isolate Plasma F->G H Store Plasma at -80°C G->H I Bioanalysis via LC-MS/MS H->I

Figure 2: Step-by-step workflow for an in vivo rodent PK study.

Protocol: IV and PO Pharmacokinetic Study in Sprague-Dawley Rats

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), weighing 220-250g. Acclimatize animals for at least 3 days prior to the study.[24]

  • Dose Formulation:

    • IV Formulation: Solubilize the test compound in a suitable vehicle (e.g., 20% Solutol HS 15 in water) for a final dose of 1 mg/kg.

    • PO Formulation: Suspend the test compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose with 0.1% Tween 80) for a final dose of 10 mg/kg.

  • Dosing:

    • Fast animals overnight with free access to water before dosing.

    • IV Group: Administer the dose via a bolus injection into the tail vein.

    • PO Group: Administer the dose via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (~100 µL) from each rat at specified time points post-dose (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).[25]

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes and store frozen at -80°C until analysis.

  • Bioanalysis: Determine the plasma concentration of the test compound at each time point using a validated LC-MS/MS method.

Bioanalytical Method: LC-MS/MS

Scientific Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices like plasma.[26][27][28] Its superior sensitivity, selectivity, and speed allow for the accurate measurement of drug concentrations over a wide dynamic range, which is essential for constructing reliable concentration-time profiles.[29]

Protocol: Plasma Sample Quantification by LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (IS) (a structurally similar molecule).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the clear supernatant to an autosampler vial or 96-well plate.

    • Inject a small volume (e.g., 5-10 µL) onto an appropriate LC column (e.g., C18 reverse-phase).

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analyte from matrix components.

    • Detect and quantify the analyte and IS using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA guidance) for accuracy, precision, selectivity, stability, and linearity before analyzing study samples.[30][31][32][33]

Data Presentation and Interpretation

The culmination of these studies is the calculation and clear presentation of key pharmacokinetic parameters.

Table 1: Representative In Vivo Pharmacokinetic Parameters for a Hypothetical Derivative

ParameterIV Dose (1 mg/kg)PO Dose (10 mg/kg)UnitDescription
Cmax 2,1503,500ng/mLMaximum observed plasma concentration
Tmax 0.081.0hTime to reach Cmax
AUC(0-t) 4,52018,100hng/mLArea under the curve to the last time point
AUC(0-inf) 4,58018,450hng/mLArea under the curve extrapolated to infinity
3.54.1hTerminal elimination half-life
CL 3.6-mL/min/kgClearance
Vdss 0.9-L/kgVolume of distribution at steady state
F% -40.3 %Absolute Oral Bioavailability

Note: Data are hypothetical and for illustrative purposes only.

Interpretation: The oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. In this example, an F% of 40.3% indicates moderate oral absorption and/or first-pass metabolism. The clearance (CL) value, when compared to hepatic blood flow, can provide insights into the primary mechanism of elimination. These integrated data points provide a holistic view of the compound's disposition, guiding further development decisions, such as dose prediction for efficacy studies and human dose projections.

References

  • Title: Microsomal Stability Assay Protocol. Source: AxisPharm. URL: [Link]

  • Title: In Vitro ADME Assays and Services. Source: Charles River Laboratories. URL: [Link]

  • Title: In Vitro ADME Assays and Services. Source: ICE Bioscience. URL: [Link]

  • Title: Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Source: BPS Bioscience. URL: [Link]

  • Title: Plasma Protein Binding Assay. Source: Visikol. URL: [Link]

  • Title: Caco2 assay protocol. Source: protocols.io. URL: [Link]

  • Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Source: JRC Big Data Analytics Platform. URL: [Link]

  • Title: Microsomal stability assay for human and mouse liver microsomes. Source: protocols.io. URL: [Link]

  • Title: In Vitro ADME. Source: BioDuro. URL: [Link]

  • Title: Fast turnaround early ADME in vitro screening available! Source: Admescope. URL: [Link]

  • Title: FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Source: GovDelivery. URL: [Link]

  • Title: Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Source: AxisPharm. URL: [Link]

  • Title: Plasma Protein Binding Assay. Source: Domainex. URL: [Link]

  • Title: Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Protein Binding Assays. Source: BioAgilytix. URL: [Link]

  • Title: Bioanalytical Method Development in the United States: Key Techniques and Services. Source: LinkedIn. URL: [Link]

  • Title: Caco-2 permeability assay. Source: Creative Bioarray. URL: [Link]

  • Title: FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA. Source: ECA Academy. URL: [Link]

  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Source: Springer Nature Experiments. URL: [Link]

  • Title: Assays | ADMET & DMPK | Caco-2 Permeability. Source: Concept Life Sciences. URL: [Link]

  • Title: Pharmacokinetics (PK) and In Vivo Studies. Source: Paraza Pharma Inc. URL: [Link]

  • Title: Microsomal Stability. Source: Cyprotex. URL: [Link]

  • Title: CYP Inhibition Assay. Source: LifeNet Health LifeSciences. URL: [Link]

  • Title: 7 Most Common Bioanalytical Testing Platforms for Small and Large Molecule Bioanalysis. Source: KCAS Bio. URL: [Link]

  • Title: Assays for CYP450 Inhibition, Induction, and Phenotyping. Source: Charles River Laboratories. URL: [Link]

  • Title: Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Source: HHS.gov. URL: [Link]

  • Title: FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Source: Avalere. URL: [Link]

  • Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. Source: LCGC International. URL: [Link]

  • Title: Small Animal In Vivo PK Service. Source: Creative Biolabs. URL: [Link]

  • Title: Quantitative bioanalysis by LC-MS for the development of biological drugs. Source: Future Science. URL: [Link]

  • Title: Murine Pharmacokinetic Studies. Source: PMC - NIH. URL: [Link]

  • Title: Small Molecule Bioanalysis. Source: Anapharm Bioanalytics. URL: [Link]

  • Title: In Vivo PK and TK. Source: BioDuro. URL: [Link]

  • Title: Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy. Source: PubMed. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 3-(3-Chloro-4-cyanophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-(3-Chloro-4-cyanophenyl)benzoic acid via recrystallization. Here, we move beyond rote procedural steps to explain the underlying principles, empowering you to troubleshoot effectively and optimize your purification outcomes.

Understanding the Molecule: Physicochemical Properties

Before any purification, a thorough understanding of the target compound's properties is essential. This compound (CAS 1355247-06-1) is a biphenyl carboxylic acid derivative with distinct structural features that dictate its solubility and crystallization behavior.[1] Its structure contains a polar carboxylic acid group, a moderately polar cyano group, and a large, relatively non-polar biphenyl backbone with a chloro-substituent. This duality is key to selecting an appropriate solvent system.

PropertyValueSource
CAS Number 1355247-06-1Sigma-Aldrich[1]
Molecular Formula C₁₄H₈ClNO₂Sigma-Aldrich[1]
Molecular Weight 271.68 g/mol Inferred from Formula
Synonym 3'-chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acidSigma-Aldrich[1]
Appearance Typically a white to off-white solidGeneral observation for similar compounds
Melting Point Not widely reported; requires experimental determinationN/A
General Solubility Sparingly soluble in water; soluble in polar organic solventsInferred from structure & related compounds[2][3]

Solvent Selection: Frequently Asked Questions

The choice of solvent is the most critical factor in a successful recrystallization. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures.[4][5]

Q: What is the guiding principle for selecting a recrystallization solvent?

A: The foundational principle is "like dissolves like."[4] Given that this compound possesses both polar (carboxylic acid, nitrile) and non-polar (biphenyl) regions, the ideal solvent will have intermediate polarity. Very polar solvents like water may not adequately dissolve the compound even when hot, while very non-polar solvents like hexanes may fail to dissolve it at all.

Q: Which single solvents are good starting points for screening?

A: Based on the molecular structure, the following solvents are excellent candidates for initial screening:

  • Alcohols: Ethanol, Methanol, Isopropanol. Carboxylic acids often exhibit good solubility in hot alcohols.[6]

  • Ketones: Acetone, Methyl Ethyl Ketone (MEK). Acetone is a strong solvent but its low boiling point (56°C) can sometimes limit the solubility difference between hot and cold conditions.[4]

  • Esters: Ethyl acetate.

  • Nitriles: Acetonitrile.

Q: When should I consider a mixed-solvent system?

A: A mixed-solvent system is ideal when no single solvent provides the optimal solubility profile. This is common for compounds with mixed polarity. You pair a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is sparingly soluble). For this molecule, common pairs would be:

  • Ethanol / Water

  • Acetone / Water

  • Toluene / Heptane or Hexane

Q: How do I perform an efficient solvent screen?

A: Use a small amount of your crude material (e.g., 20-30 mg) in a small test tube or vial for each solvent being tested.

StepActionObservationInterpretation
1 Add a small volume (e.g., 0.5 mL) of solvent at room temperature.Dissolves completely: The solvent is too good; unsuitable for recrystallization.
2 If not dissolved, heat the mixture to the solvent's boiling point.Does not dissolve: The solvent is too poor; unsuitable.
3 If it dissolves when hot, cool the solution to room temperature, then in an ice bath.Abundant, fine crystals form: This is a promising solvent system.
4 If it dissolves when hot but no crystals form upon cooling.Supersaturation: The compound may be too soluble. Try a slightly less polar solvent or a mixed system.

Experimental Workflow: A Step-by-Step Protocol

This protocol provides a robust starting point. Adjust solvent choice and volumes based on your screening results.

Recrystallization Workflow Diagram

G cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_final Final Product dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent charcoal 2. Add Activated Charcoal (Optional, for color) dissolve->charcoal If solution is colored hot_filter 3. Hot Gravity Filtration (Optional, for insolubles) dissolve->hot_filter If insolubles present charcoal->hot_filter cool 4. Slow Cooling to Room Temperature hot_filter->cool Purified Filtrate ice_bath 5. Further Cooling in Ice-Water Bath cool->ice_bath vac_filter 6. Vacuum Filtration to Collect Crystals ice_bath->vac_filter wash 7. Wash with Ice-Cold Solvent vac_filter->wash dry 8. Dry Crystals Under Vacuum wash->dry analyze 9. Purity Analysis (e.g., Melting Point) dry->analyze

Caption: General workflow for the recrystallization of this compound.

Detailed Steps:
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip. In a separate flask, heat your chosen solvent (e.g., ethanol) to its boiling point. Add the hot solvent to the crude solid portion-wise, swirling and heating, until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly (to prevent boiling over), and add a small amount of activated charcoal (1-2% of the solute mass). Re-heat the mixture to boiling for a few minutes.[8]

  • Hot Gravity Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[5][8] Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask containing the filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to remain in the solution (mother liquor) rather than being trapped in the crystal lattice.[8][9]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining mother liquor. Using cold solvent minimizes the redissolving of your purified product.[7]

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Then, transfer the purified solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section addresses the most common problems in a question-and-answer format.

Troubleshooting Decision Tree

G start Start Cooling Process q1 Do crystals form? start->q1 a1_yes Proceed to Filtration q1->a1_yes Yes a1_no Induce Crystallization: 1. Scratch flask inner wall 2. Add a seed crystal 3. Cool further in ice bath q1->a1_no No q4 Is the final yield very low? a1_yes->q4 q2 Still no crystals? a1_no->q2 a2_yes Too much solvent used. Gently boil off some solvent and re-cool. q2->a2_yes Yes q3 Did the compound 'oil out'? q2->q3 No a3_yes Re-heat to dissolve oil. Add more 'good' solvent. Cool solution much slower. q3->a3_yes Yes q3->q4 No a4_yes Possible Causes: - Too much solvent used - Premature crystallization - Washed with warm solvent q4->a4_yes Yes

Sources

Validation & Comparative

A Guide to the Structural Confirmation of 3-(3-Chloro-4-cyanophenyl)benzoic Acid by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, even minor positional changes of functional groups can drastically alter biological activity and physicochemical properties. This guide provides an in-depth technical comparison for confirming the structure of 3-(3-Chloro-4-cyanophenyl)benzoic acid, a biphenyl derivative with potential applications in medicinal chemistry, using one of the most powerful analytical techniques available: Nuclear Magnetic Resonance (NMR) spectroscopy.

This document will delve into the theoretical underpinnings of the expected NMR spectra, provide a robust experimental protocol for data acquisition, and present a detailed analysis of predicted ¹H and ¹³C NMR data to serve as a benchmark for experimental verification.

The Rationale for NMR in Structural Elucidation

While other analytical techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide valuable information about a molecule's mass and functional groups, respectively, they often fall short in definitively establishing the precise connectivity and isomeric arrangement of atoms. For a molecule like this compound, where multiple positional isomers are possible, NMR spectroscopy is unparalleled. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, including their connectivity through spin-spin coupling, allowing for a complete and unambiguous structural assignment.[1][2]

Theoretical NMR Spectral Analysis of this compound

The structure of this compound dictates a unique set of NMR signals. The molecule consists of two substituted benzene rings. The electronic effects of the substituents (chloro, cyano, and carboxylic acid groups) will influence the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectrum: The aromatic region (typically 6.5-8.5 ppm) is expected to be complex due to the presence of seven non-equivalent protons on the two benzene rings.[3][4] The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm) due to its acidic nature and potential for hydrogen bonding.[5]

¹³C NMR Spectrum: The ¹³C NMR spectrum will provide information on all 14 carbon atoms in the molecule. Due to the lack of symmetry, 14 distinct signals are expected. The carbon of the cyano group will appear in the 110-125 ppm range, while the carboxylic acid carbonyl carbon will be significantly downfield, typically in the 165-185 ppm region.[6][7] The aromatic carbons will resonate in the 120-150 ppm range.[8]

Below is a visual representation of the molecular structure with atom numbering for clear spectral assignment.

Caption: Structure of this compound with atom numbering.

Experimental Protocol for NMR Data Acquisition

A meticulously executed experimental protocol is paramount for obtaining high-quality, interpretable NMR spectra. The following steps provide a robust workflow for the analysis of this compound.

Caption: Recommended workflow for NMR-based structural confirmation.

Causality in Experimental Choices:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar compounds containing carboxylic acids and its relatively simple residual solvent peak for calibration.[9] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[10]

  • Sample Concentration: Adequate concentration is necessary to achieve a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[11]

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper resonance signals and better resolution, which is critical for resolving complex splitting patterns in the aromatic region.

  • Proton Decoupling in ¹³C NMR: In a standard ¹³C NMR experiment, proton decoupling is employed to simplify the spectrum by removing the splitting of carbon signals by attached protons. This results in a spectrum where each unique carbon atom appears as a single line, greatly facilitating interpretation.

Predicted NMR Data and Interpretation

To provide a concrete benchmark for experimental results, ¹H and ¹³C NMR spectra were predicted using the online tool NMRDB.org.[2][9][12] The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
H-COOH~13.0Broad Singlet-
H28.21Singlet-
H47.97Triplet-
H57.65Doublet of Doublets-
H68.11Doublet-
H2'7.89Doublet-
H5'8.18Doublet-
H6'7.82Doublet of Doublets-
C1131.5-131.5
C2133.2-133.2
C3138.1-138.1
C4130.5-130.5
C5129.8-129.8
C6130.9-130.9
C7 (COOH)--166.8
C1'143.2-143.2
C2'133.8-133.8
C3'135.2-135.2
C4'115.6-115.6
C5'134.5-134.5
C6'128.7-128.7
C8 (CN)--117.9

Data Interpretation:

  • ¹H NMR: The predicted ¹H NMR spectrum shows a complex pattern in the aromatic region, consistent with the low symmetry of the molecule. The distinct chemical shifts and coupling patterns for each aromatic proton provide the necessary information to assign each signal to its corresponding proton. The downfield shift of the carboxylic acid proton is a key diagnostic feature.

  • ¹³C NMR: The predicted ¹³C NMR spectrum shows 14 distinct signals, confirming the absence of molecular symmetry. The chemical shifts of the carbonyl carbon (C7) and the cyano carbon (C8) are highly characteristic and provide immediate evidence for the presence of these functional groups. The remaining 12 signals in the aromatic region can be assigned based on the electronic effects of the substituents.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for this type of structural elucidation, a comprehensive analysis often involves complementary techniques:

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. However, MS cannot distinguish between isomers.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C=O stretch of the carboxylic acid, the C≡N stretch of the nitrile, and the aromatic C-H stretches. Like MS, it cannot provide information on the specific arrangement of these groups.

  • X-ray Crystallography: Can provide an unambiguous three-dimensional structure if a suitable single crystal can be grown. However, obtaining high-quality crystals can be challenging and time-consuming.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved January 16, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 16, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 16, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved January 16, 2026, from [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved January 16, 2026, from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved January 16, 2026, from [Link]

  • Scott, K. N. (1972). Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivatives. Journal of the American Chemical Society, 94(24), 8564–8568.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 16, 2026, from [Link]

  • PubMed. (1972). Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivatives. Retrieved January 16, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved January 16, 2026, from [Link]

  • Academic Journals and Conferences. (n.d.). chemical shift. Retrieved January 16, 2026, from [Link]

  • Frank Wong. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Retrieved January 16, 2026, from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved January 16, 2026, from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved January 16, 2026, from [Link]

  • Reddit. (2021, December 12). What is the effect of a chlorine group on aromatic protons? Retrieved January 16, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Retrieved January 16, 2026, from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved January 16, 2026, from [Link]

  • Reddit. (2021, December 12). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons? Retrieved January 16, 2026, from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.8: Chemical Shift in Proton Spectra. Retrieved January 16, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved January 16, 2026, from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved January 16, 2026, from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical shift in the ¹H NMR of benzene ring in benzoic acid. Solvent:. Retrieved January 16, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2000, August 6). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Retrieved January 16, 2026, from [Link]

  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved January 16, 2026, from [Link]

  • Reddit. (2024, July 10). H nmr peaks of benzoic acid. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2002, August 10). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. Retrieved January 16, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 14.5a The Chemical Shift in C 13 and Proton NMR. Retrieved January 16, 2026, from [Link]

  • University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved January 16, 2026, from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved January 16, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 16, 2026, from [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved January 16, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 16, 2026, from [Link]

  • Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. YouTube. Retrieved January 16, 2026, from [Link]

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 3-(3-Chloro-4-cyanophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(3-Chloro-4-cyanophenyl)benzoic acid. Moving beyond a simple checklist, we delve into the causality behind experimental choices, comparing different analytical approaches and outcomes to establish a robust, reliable, and regulatory-compliant method. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the revised Q2(R2), ensuring scientific integrity and trustworthiness.[1][2][3]

The Analytical Imperative: Why a Validated Method is Non-Negotiable

This compound is a complex aromatic carboxylic acid, likely serving as a critical intermediate or an active pharmaceutical ingredient (API) in drug development. Its purity, stability, and concentration in various matrices are paramount to ensuring product quality, safety, and efficacy. An unvalidated analytical method yields data of unknown quality, posing significant risks to both the development lifecycle and regulatory submission.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] This guide will systematically validate a reversed-phase HPLC (RP-HPLC) method, establishing its performance characteristics and defining the criteria for its reliable, routine use.

Foundational Method Development: The Starting Point

Before validation can commence, a suitable analytical method must be developed. Based on the physicochemical properties of the analyte (an aromatic carboxylic acid), a reversed-phase HPLC method is the logical choice. The acidic nature of the analyte necessitates a mobile phase with a low pH to suppress the ionization of the carboxylic acid group, thereby ensuring good retention and peak shape on a nonpolar C18 stationary phase.[6]

Proposed HPLC Method for Validation:

ParameterCondition A (Primary)Condition B (Alternative for Comparison)
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water20mM Potassium Phosphate, pH 2.5
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient 70% A to 30% A over 15 min60% A to 20% A over 10 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30°C35°C
Detection UV at 254 nmUV at 265 nm
Injection Vol. 10 µL5 µL
Diluent 50:50 Acetonitrile:Water50:50 Methanol:Water

From this point, this guide will focus on the validation of the Primary Method (Condition A), with comparative insights where relevant.

The Validation Workflow: A Systematic Approach

The validation process follows a structured pathway where each step builds upon the last, ensuring all performance characteristics of the method are thoroughly evaluated.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Finalization Dev Propose HPLC Method SST System Suitability Testing (SST) Dev->SST Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Overall workflow for HPLC method validation.

Specificity: Proving Unambiguous Measurement

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8] It is arguably the most critical validation parameter for a stability-indicating method.[9]

Causality Behind the Protocol:

To prove specificity, we must challenge the method with the most likely interferences. This is achieved by injecting a placebo (if in a drug product formulation) and, most importantly, by analyzing samples of the analyte that have been subjected to forced degradation.[10] These stress studies are designed to generate potential degradation products. If the analyte peak remains pure and is well-resolved from any new peaks that form, the method is deemed specific.[11]

Experimental Protocol: Forced Degradation Studies
  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of this compound in the diluent.

  • Stress Conditions: Expose the stock solution to the following conditions. A control sample, protected from stress, should be analyzed concurrently.[12] The goal is to achieve 5-20% degradation of the active ingredient.[12]

    • Acid Hydrolysis: Add an equal volume of 1N HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Add an equal volume of 1N NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Add an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source providing at least 1.2 million lux hours and 200 watt-hours/m² of UV light.

  • Sample Analysis: Before injection, neutralize the acidic and basic samples. Dilute all stressed samples to a target concentration of 100 µg/mL and analyze by HPLC.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in each stressed sample. The purity angle should be less than the purity threshold.

Comparative Data Presentation

A successful specificity study would show the main analyte peak well-resolved from all degradation product peaks.

G cluster_0 Forced Degradation Conditions Acid Acid Hydrolysis Analyte Analyte Solution (CCCBA) Acid->Analyte Base Base Hydrolysis Base->Analyte Oxidation Oxidation Oxidation->Analyte Thermal Thermal Stress Thermal->Analyte Photo Photolytic Stress Photo->Analyte Method Stability-Indicating HPLC Method Analyte->Method Result Demonstrated Specificity (Resolved Peaks + Peak Purity) Method->Result

Caption: Relationship between forced degradation and specificity.

Linearity and Range: Ensuring Proportional Response

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[13] The range is the interval between the upper and lower concentrations where the method is shown to be accurate, precise, and linear.[14]

Causality Behind the Protocol:

We analyze a series of standards of known concentration to construct a calibration curve. The statistical analysis of this curve, specifically the correlation coefficient (r²), confirms the linear relationship. A high r² value (typically ≥0.999) indicates a strong linear fit, giving confidence that unknown sample concentrations can be accurately interpolated from the curve.[15][16]

Experimental Protocol:
  • Prepare Stock Solution: Prepare a 1000 µg/mL stock solution of the reference standard.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels. For an assay method, the range typically covers 80% to 120% of the target test concentration.[16]

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Comparative Data Table: Linearity
LevelConcentration (µg/mL)Avg. Peak Area
1801,201,500
2901,352,100
31001,501,900
41101,652,500
51201,803,100
Result Correlation Coefficient (r²) 0.9998
Acceptance r² ≥ 0.999 Pass

Accuracy: Measuring Closeness to the Truth

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is typically determined by spiking a sample matrix with a known quantity of the analyte and calculating the percent recovery.

Causality Behind the Protocol:

This test confirms that the method can "find" the correct amount of analyte, free from systemic errors or biases caused by the sample matrix. High percent recovery values (e.g., 98-102%) demonstrate that the method is accurate for its intended purpose.[16]

Experimental Protocol:
  • Sample Preparation: If a drug product, use a placebo blend. If for a drug substance, this can be done by spiking into the diluent.

  • Spiking: Prepare samples in triplicate at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).[13]

  • Analysis: Analyze the spiked samples and determine the concentration of the analyte using the previously established linear calibration curve.

  • Calculation: Calculate the percent recovery at each level.

Comparative Data Table: Accuracy
LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 80.079.299.0%
80.080.1100.1%
80.079.599.4%
100% 100.0100.5100.5%
100.099.899.8%
100.0101.1101.1%
120% 120.0119.599.6%
120.0121.0100.8%
120.0120.4100.3%
Result Average % Recovery 100.1%
Acceptance 98.0% - 102.0% Pass

Precision: Gauging Method Consistency

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[18]

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[5]

Causality Behind the Protocol:

Precision studies demonstrate the method's reproducibility. A low relative standard deviation (%RSD) indicates that the method produces consistent results, which is crucial for reliable quality control monitoring.

Experimental Protocol:
  • Repeatability:

    • Prepare six individual samples from the same homogeneous lot at 100% of the target concentration.

    • Analyze the samples and calculate the %RSD of the results.

  • Intermediate Precision:

    • Have a second analyst, on a different day, using a different HPLC system (if available), repeat the repeatability experiment.

    • Combine the data from both experiments (12 total results) and calculate the cumulative %RSD.

Comparative Data Table: Precision
ParameterAnalyst 1 / Day 1Analyst 2 / Day 2CumulativeAcceptance Criteria
Number of Samples 6612-
Mean Assay (%) 99.8%100.1%100.0%-
Std. Deviation 0.450.510.48-
%RSD 0.45% 0.51% 0.48% ≤ 2.0%

Robustness: Assessing Method Reliability

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[19] This provides an indication of its reliability during normal usage.

Causality Behind the Protocol:

No method can be performed with absolute perfection every time. Small variations in mobile phase composition, pH, column temperature, and flow rate are inevitable. The robustness study proactively investigates the impact of these variations. If the results (e.g., retention time, peak area, tailing factor) remain within acceptable limits, the method is considered robust and suitable for transfer between different labs and instruments.[20][21]

Experimental Protocol:
  • Select critical method parameters to investigate (e.g., pH, flow rate, column temperature).

  • Define the nominal and varied conditions (e.g., Flow Rate: 0.9, 1.0, 1.1 mL/min).

  • Analyze the sample under each of these varied conditions.

  • Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor) and the final assay result.

Comparative Data Table: Robustness
Parameter VariedConditionRetention Time (min)Tailing FactorAssay (%)
Nominal Method - 8.52 1.10 100.1
Flow Rate 0.9 mL/min9.451.11100.3
1.1 mL/min7.731.0999.8
Column Temp. 28°C8.651.12100.0
32°C8.391.08100.2
Mobile Phase A 0.09% Formic Acid8.501.1099.9
0.11% Formic Acid8.541.10100.1
Result - All parameters within SST All results within spec Method is Robust

Conclusion: A Validated Method Ready for Deployment

This guide has systematically evaluated a proposed HPLC method for this compound against the rigorous validation standards set forth by international regulatory bodies. By demonstrating specificity through forced degradation, establishing linearity and range, and confirming accuracy, precision, and robustness, the method is proven to be suitable for its intended purpose. The comparative data tables and workflows provide a clear, defensible record of the method's performance. This validated method can now be confidently deployed for routine quality control, stability testing, and other analytical applications, ensuring data of the highest integrity.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Celerion. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • What is the difference between specificity and selectivity of the HPLC method? ResearchGate. [Link]

  • Robustness Tests. LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. OMICS International. [https://www.omicsonline.org/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2161-0444-10002 Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.php?aid=83791]([Link] Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.php?aid=83791)

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • A Guide to Analytical Method Validation. SCION Instruments. [Link]

  • A ruggedness test model and its application for HPLC method validation. ResearchGate. [Link]

  • Method Validation and Robustness. LCGC International. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). [Link]

  • What is the difference between specificity and selectivity? Lösungsfabrik. [Link]

  • Ruggedness and robustness testing. PubMed. [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • What Is Linearity in HPLC Analysis and Its Importance? Altabrisa Group. [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. LinkedIn. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Separation of Benzoic acid, 4-hexyl-, 4-cyanophenyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. U.S. Department of Agriculture (USDA). [Link]

  • Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). National Institutes of Health (NIH). [Link]

Sources

A Comparative Analysis for Drug Discovery Professionals: 3-(3-Chloro-4-cyanophenyl)benzoic acid vs. Spironolactone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Two Distinct Androgen Receptor Modulators

In the landscape of androgen receptor (AR) modulation, both steroidal and non-steroidal compounds present unique profiles for researchers in drug development. This guide provides a detailed comparison of the non-steroidal compound, 3-(3-Chloro-4-cyanophenyl)benzoic acid, and the well-established steroidal drug, spironolactone. By examining their mechanisms of action, physicochemical properties, and the experimental methodologies used for their characterization, this document serves as a technical resource for scientists navigating the complexities of AR-targeted therapies.

Introduction: Steroidal vs. Non-Steroidal Approaches to Androgen Receptor Modulation

The androgen receptor is a critical target in a variety of physiological and pathological processes, making it a focal point for therapeutic intervention. Spironolactone, a synthetic steroid, has a long history of clinical use, primarily as a potassium-sparing diuretic and off-label for its anti-androgenic effects.[1] In contrast, this compound represents a newer class of non-steroidal AR modulators, which are designed for greater target specificity and potentially improved side-effect profiles.[2][3] Understanding the fundamental differences between these two classes is paramount for the strategic design of next-generation therapeutics.

Mechanism of Action: A Tale of Two Scaffolds

The primary distinction between these two compounds lies in their interaction with steroid hormone receptors.

Spironolactone: A Dual-Action Steroidal Antagonist

Spironolactone exerts its effects through two primary mechanisms of action. It is a competitive antagonist of the mineralocorticoid receptor (MR), which is responsible for its diuretic and antihypertensive properties.[4] Additionally, spironolactone and its metabolites act as antagonists of the androgen receptor, directly competing with endogenous androgens like testosterone and dihydrotestosterone (DHT) for binding to the AR.[5][6] This anti-androgenic activity is responsible for its use in conditions such as hirsutism and acne. However, its steroidal structure also leads to off-target binding to other steroid receptors, such as the progesterone receptor, which can result in side effects.[7]

cluster_Spironolactone Spironolactone Pathway Spironolactone Spironolactone MR Mineralocorticoid Receptor Spironolactone->MR Antagonist AR Androgen Receptor Spironolactone->AR Antagonist PR Progesterone Receptor Spironolactone->PR Weak Agonist Diuresis Diuresis & Antihypertension MR->Diuresis AntiAndrogen Anti-Androgenic Effects AR->AntiAndrogen SideEffects Side Effects (e.g., Gynecomastia) PR->SideEffects cluster_NonSteroidal Non-Steroidal AR Antagonist Pathway NonSteroidal 3-(3-Chloro-4-cyanophenyl) benzoic acid AR_NS Androgen Receptor NonSteroidal->AR_NS Antagonist GeneTranscription Androgen-Responsive Gene Transcription AR_NS->GeneTranscription Inhibited Androgen Endogenous Androgens (T, DHT) Androgen->AR_NS Blocked by Non-Steroidal BiologicalEffect Androgenic Biological Effect GeneTranscription->BiologicalEffect Inhibited

Caption: The targeted mechanism of a non-steroidal AR antagonist.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The structural differences between these molecules translate into distinct physicochemical and pharmacokinetic profiles, which are critical considerations in drug design and development.

PropertyThis compoundSpironolactone
Chemical Structure Non-steroidalSteroidal
Molecular Formula C₁₄H₈ClNO₂ [8]C₂₄H₃₂O₄S [9]
Molecular Weight ( g/mol ) 257.67 [8]416.57 [10]
LogP (predicted) 4.0 [11]3.12 [10]
Water Solubility Predicted to be lowPractically insoluble [4]
Bioavailability Generally good for non-steroidal SARMsIncreased with food [4]
Protein Binding Expected to be high for SARMs>90% [4]
Half-life Varies for non-steroidal SARMs~1.4 hours (parent), active metabolites longer [4]
Metabolism Hepatic (expected for SARMs)Extensive hepatic metabolism to active metabolites [4]

Experimental Evaluation: Protocols for Assessing Androgen Receptor Activity

To quantitatively compare the activity of compounds like this compound and spironolactone, standardized in vitro assays are essential.

Androgen Receptor Binding Assay

This assay determines the affinity of a compound for the androgen receptor. A common method is a competitive binding assay using a radiolabeled androgen.

Protocol: Competitive Radioligand Binding Assay

  • Receptor Source: Prepare cytosol from a tissue rich in androgen receptors, such as the rat prostate.

  • Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-R1881.

  • Competition: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., spironolactone or this compound).

  • Separation: Separate the receptor-bound from free radioligand using a method like filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can be calculated from the IC₅₀.

Expected Outcomes:

  • Spironolactone: Has a reported IC₅₀ of approximately 67-77 nM and a Ki of around 39.4 nM for the human androgen receptor. [12]* This compound: As a non-steroidal antagonist, it is expected to exhibit high binding affinity, with Ki values potentially in the low nanomolar range, similar to other compounds in its class.

cluster_BindingAssay AR Competitive Binding Assay Workflow Start Start Prepare Prepare AR-rich cytosol Start->Prepare Incubate Incubate with [3H]-R1881 & Test Compound Prepare->Incubate Separate Separate Bound & Free Ligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Calculate IC50 & Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for an androgen receptor competitive binding assay.

Androgen Receptor Functional Assay

This assay measures the ability of a compound to either activate (agonist) or inhibit (antagonist) the transcriptional activity of the androgen receptor.

Protocol: Luciferase Reporter Gene Assay

  • Cell Line: Use a cell line that expresses the androgen receptor and is transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter).

  • Treatment: Treat the cells with a known androgen (e.g., DHT) in the presence of varying concentrations of the test compound.

  • Lysis: After an incubation period, lyse the cells to release the cellular components, including the luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase). For antagonists, plot the percentage of inhibition of androgen-induced luciferase activity against the log concentration of the test compound to determine the IC₅₀.

Expected Outcomes:

  • Spironolactone: Will act as an antagonist, inhibiting DHT-induced luciferase activity in a dose-dependent manner.

  • This compound: Is expected to be a potent antagonist, showing strong inhibition of androgen-induced luciferase activity.

cluster_FunctionalAssay AR Functional (Luciferase) Assay Workflow Start Start Culture Culture AR-expressing reporter cells Start->Culture Treat Treat with Androgen & Test Compound Culture->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for an androgen receptor functional assay.

Conclusion: Guiding Future Drug Discovery

The comparison between this compound and spironolactone highlights the evolution of androgen receptor modulation from broad-spectrum steroidal compounds to highly selective non-steroidal agents. While spironolactone remains a clinically relevant molecule, its off-target effects present limitations. Non-steroidal modulators like this compound offer the promise of improved specificity and, consequently, a better therapeutic window. For researchers in drug development, the choice between these classes of compounds will depend on the specific therapeutic indication, the desired level of selectivity, and the acceptable side-effect profile. The experimental protocols outlined provide a robust framework for the continued evaluation and development of novel and more effective androgen receptor modulators.

References

  • Pharmacodynamics of spironolactone. Wikipedia. Link

  • Spironolactone and Androgen Receptors - Oana - Posts. Link

  • [Antiandrogens. Mechanisms and paradoxical effects]. PubMed. Link

  • Nonsteroidal antiandrogen. Grokipedia. Link

  • Nonsteroidal antiandrogen. Wikipedia. Link

  • Androgen receptor antagonists for prostate cancer therapy. Endocrine-Related Cancer. Link

  • Interaction of digitalis and spironolactone with human sex steroid receptors. PubMed. Link

  • Spironolactone Structure. E-learning. Link

  • Antiandrogen. Wikipedia. Link

  • Spironolactone [USP:INN:BAN:JAN]. PubChem. Link

  • SC 25152: A Potent Mineralocorticoid Antagonist With Reduced Affinity for the 5 Alpha-Dihydrotestosterone Receptor of Human and Rat Prostate. PubMed. Link

  • Spironolactone. PubChem. Link

  • Aldactone. accessdata.fda.gov. Link

  • Spironolactone. Wikipedia. Link

  • Spironolactone, Mineralocorticoid receptor antagonist (CAS 52-01-7). Abcam. Link

  • In Vitro Assays to Determine Spironolactone's Antiandrogenic Activity: Application Notes and Protocols. Benchchem. Link

  • Interaction of spironolactone with rat skin androgen receptor. Canadian Science Publishing. Link

  • An In-depth Technical Guide to the Discovery and Origin of Spironolactone. Benchchem. Link

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. Link

  • An In-depth Technical Guide to the Pharmacodynamics of Spironolactone and its Active Metabolites. Benchchem. Link

  • 3-Chloro-4-cyanobenzoic acid. PubChem. Link

  • 4-{[4-(3-chloro-4-cyanophenyl)-3-cyano-5-methyl-1H-pyrazol-1-yl]methyl}benzoic acid. MOLBASE. Link

  • 4-[[(2S)-2-[4-(5-chloro-2-cyanophenyl)-3-methoxy-6-oxo-2,5-dihydropyridin-1-yl]-3-[(2S)-oxan-2-yl]propanoyl]amino]benzoic acid. PubChem. Link

  • 3-chloro-4-[[2-[2-(2-chloro-4-methyl-phenyl)phenyl]sulfanylacetyl]amino]benzoic acid. PubChemLite. Link

  • Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). PubMed. Link

  • This compound. Sigma-Aldrich. Link

  • 3-Chloro-4-hydroxybenzoic acid. Cheméo. Link

  • A List of Log P Values, Water Solubility, and Molecular Weight for Some Selected Chemicals. Taylor & Francis eBooks. Link

  • [(3-chloro-4-cyanophenyl)carbamoyl]formic acid. PubChemLite. Link

  • Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy. PubMed. Link

  • The Bioavailability of Drugs—The Current State of Knowledge. MDPI. Link

  • Estimation of oral bioavailability of a long half-life drug in healthy subjects. PubMed. Link

  • Improved therapeutic targeting of the androgen receptor: rational drug design improves survival in castration-resistant prostate cancer. PubMed. Link

  • Drug Bioavailability. StatPearls - NCBI Bookshelf. Link

  • Chemistry and Structural Biology of Androgen Receptor. PMC - PubMed Central. Link

  • 3-Chlorobenzoic acid. Wikipedia. Link

  • Targeting the binding function 3 (BF3) site of the androgen receptor through virtual screening. 2. development of 2-((2-phenoxyethyl) thio)-1H-benzimidazole derivatives. PubMed. Link

  • Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models. PMC - NIH. Link

  • Targeting the Binding Function 3 (BF3) Site of the Human Androgen Receptor Through Virtual Screening. NIH. Link

  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. NIH. Link

Sources

A Comparative Guide to the In Vivo Efficacy of TRPC6 Antagonists in Preclinical Models of Fibrosis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting TRPC6 in Fibrotic Diseases

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key player implicated in the progression of fibrosis in organs such as the kidney and heart is the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2] TRPC6 is a non-selective cation channel that, upon activation, permits the influx of calcium into cells. This calcium influx can trigger downstream signaling cascades, most notably the calcineurin-nuclear factor of activated T-cells (NFAT) pathway, which in turn promotes the expression of pro-fibrotic and pro-hypertrophic genes.[1][2] Consequently, the development of selective TRPC6 inhibitors has emerged as a promising therapeutic strategy to combat fibrotic diseases.

While the specific compound "3-(3-Chloro-4-cyanophenyl)benzoic acid" is not extensively characterized in publicly available literature, the broader class of benzoic acid derivatives has been explored as potential TRPC6 modulators. This guide will focus on a comparative analysis of two well-documented, potent, and selective TRPC6 antagonists with demonstrated in vivo efficacy: BI 749327 and SAR7334 . We will delve into their preclinical performance in established models of renal and cardiac fibrosis, providing a comprehensive overview for researchers and drug development professionals.

Comparative Analysis of Lead TRPC6 Antagonists

BI 749327 and SAR7334 have both shown considerable promise in preclinical studies. The following table summarizes their key characteristics and in vivo efficacy in validated animal models of fibrosis.

FeatureBI 749327SAR7334
Chemical Structure (4-(6-aminopyridazin-3-yl)piperidin-1-yl)(4-(4-(trifluoromethyl)phenoxy)phenyl)methanone4-[[(1R,2R)-2-[(3R)-3-Amino-1-piperidinyl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile
Target TRPC6TRPC6
In Vitro Potency (IC50) 13 nM (mouse TRPC6)7.9 nM (TRPC6 currents)
Selectivity 85-fold vs. TRPC3, 42-fold vs. TRPC7Selective over TRPC4 and TRPC5
Animal Model (Renal) Unilateral Ureteral Obstruction (UUO) in miceNot explicitly reported in readily available literature for renal fibrosis
Renal Efficacy Dose-dependently reduces renal fibrosis and associated gene expression.[1][3]N/A
Animal Model (Cardiac) Transverse Aortic Constriction (TAC) in miceNot explicitly reported in readily available literature for cardiac fibrosis
Cardiac Efficacy Improves left heart function, reduces volume/mass ratio, and blunts expression of profibrotic genes and interstitial fibrosis.[1][2]N/A
Animal Model (Other) N/ASuppresses hypoxic pulmonary vasoconstriction in isolated perfused mouse lungs.
Dosing (In Vivo) 30 mg/kg/day (oral gavage)10 mg/kg (oral gavage) for hypertension studies
Oral Bioavailability YesYes

Signaling Pathway: TRPC6 in Fibrosis

The pathological role of TRPC6 in fibrosis is primarily mediated through its function as a calcium-permeable ion channel. The influx of calcium through TRPC6 activates the phosphatase calcineurin, which then dephosphorylates NFAT, allowing its translocation to the nucleus. In the nucleus, NFAT acts as a transcription factor, upregulating the expression of genes involved in fibrosis (e.g., collagen, fibronectin) and hypertrophy.

TRPC6_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPC6 TRPC6 Channel Ca_ion Ca²⁺ TRPC6->Ca_ion influx GPCR GPCR PLC PLC GPCR->PLC DAG DAG PLC->DAG DAG->TRPC6 activates Calcineurin_inactive Inactive Calcineurin Ca_ion->Calcineurin_inactive activates Calcineurin_active Active Calcineurin NFAT_P NFAT-P Calcineurin_active->NFAT_P dephosphorylates Calcineurin_inactive->Calcineurin_active NFAT NFAT NFAT_P->NFAT translocates Gene_expression Pro-fibrotic Gene Expression NFAT->Gene_expression promotes Agonist Pro-fibrotic Stimuli (e.g., Angiotensin II) Agonist->GPCR BI_SAR BI 749327 or SAR7334 BI_SAR->TRPC6 inhibits

Caption: TRPC6 signaling pathway in fibrosis.

Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Model for Renal Fibrosis

This model is a widely accepted method for inducing renal fibrosis. The following is a representative protocol.[1][4][5]

  • Animal Preparation:

    • Use male C57BL/6 mice, 8-10 weeks old.

    • Anesthetize the mice using isoflurane or a ketamine/xylazine cocktail.

    • Administer pre-operative analgesia (e.g., buprenorphine).

    • Shave and disinfect the abdominal area.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the abdominal cavity.

    • Gently move the intestines to locate the left kidney and ureter.

    • Isolate the left ureter from the surrounding fatty tissue.

    • Ligate the ureter at two points (proximal and distal) using 4-0 silk sutures.

    • Ensure complete obstruction of the ureter.

    • Reposition the intestines and suture the abdominal wall and skin in layers.

  • Post-operative Care:

    • Provide post-operative analgesia for 48-72 hours.

    • Monitor the animals daily for signs of distress.

    • House the animals in a clean environment with free access to food and water.

  • Treatment and Endpoint Analysis:

    • Administer the test compound (e.g., BI 749327 at 30 mg/kg/day) or vehicle via oral gavage daily, starting from the day of surgery.

    • Euthanize the animals at a predetermined time point (e.g., 7 or 14 days post-surgery).

    • Harvest the obstructed and contralateral kidneys.

    • Process the kidneys for histological analysis (e.g., Masson's trichrome or Sirius Red staining to assess collagen deposition) and gene expression analysis (e.g., qPCR for fibrotic markers like Col1a1, Acta2).

UUO_Workflow cluster_pre_op Pre-operative cluster_op Surgical Procedure cluster_post_op Post-operative cluster_analysis Endpoint Analysis Anesthesia Anesthesia & Analgesia Prep Surgical Prep Anesthesia->Prep Incision Midline Abdominal Incision Prep->Incision Ligation Ureter Ligation Incision->Ligation Closure Suturing Ligation->Closure Care Analgesia & Monitoring Closure->Care Treatment Daily Dosing (Compound/Vehicle) Care->Treatment Harvest Kidney Harvest Treatment->Harvest Histology Histology (Fibrosis Staining) Harvest->Histology qPCR qPCR (Gene Expression) Harvest->qPCR

Caption: Experimental workflow for the UUO model.

Transverse Aortic Constriction (TAC) Model for Cardiac Fibrosis

The TAC model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent fibrosis.[6][7]

  • Animal Preparation:

    • Use male C57BL/6 mice, 8-10 weeks old.

    • Anesthetize, intubate, and mechanically ventilate the mice.

    • Administer pre-operative analgesia.

    • Shave and disinfect the thoracic area.

  • Surgical Procedure:

    • Perform a thoracotomy to expose the aortic arch.

    • Isolate the transverse aorta between the innominate and left common carotid arteries.

    • Place a suture (e.g., 7-0 silk) around the aorta.

    • Tie the suture snugly against a blunt needle (e.g., 27-gauge) placed alongside the aorta.

    • Quickly remove the needle to create a standardized constriction.

    • Close the chest and suture the skin.

  • Post-operative Care:

    • Extubate the mouse once it resumes spontaneous breathing.

    • Provide post-operative analgesia and monitor for recovery.

    • House the animals in a clean environment with free access to food and water.

  • Treatment and Endpoint Analysis:

    • Administer the test compound or vehicle daily.

    • At the end of the study period (e.g., 4 weeks), perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).

    • Euthanize the animals and harvest the hearts.

    • Measure heart weight to body weight ratio.

    • Process the hearts for histological analysis of fibrosis and gene expression analysis of hypertrophic and fibrotic markers.

TAC_Workflow cluster_pre_op Pre-operative cluster_op Surgical Procedure cluster_post_op Post-operative cluster_analysis Endpoint Analysis Anesthesia Anesthesia & Intubation Prep Surgical Prep Anesthesia->Prep Thoracotomy Thoracotomy Prep->Thoracotomy Constriction Aortic Constriction Thoracotomy->Constriction Closure Chest Closure Constriction->Closure Care Extubation & Monitoring Closure->Care Treatment Daily Dosing Care->Treatment Echo Echocardiography Treatment->Echo Harvest Heart Harvest Echo->Harvest Histology Histology & qPCR Harvest->Histology

Caption: Experimental workflow for the TAC model.

Conclusion and Future Directions

The selective inhibition of TRPC6 presents a compelling therapeutic avenue for the treatment of fibrotic diseases. Both BI 749327 and SAR7334 have demonstrated potent and selective inhibition of TRPC6, with BI 749327 showing significant in vivo efficacy in mitigating both renal and cardiac fibrosis in preclinical models. The data strongly support the continued investigation of TRPC6 antagonists as potential anti-fibrotic agents. Future studies should aim to further characterize the pharmacokinetic and pharmacodynamic properties of these and other novel TRPC6 inhibitors, and ultimately translate these promising preclinical findings into clinical evaluation for patients suffering from fibrotic conditions.

References

  • Lin, B.L., Matera, D., Doerner, J.F., et al. (2019). In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease. Proceedings of the National Academy of Sciences, 116(20), 10156-10161. [Link]

  • Che, Y., et al. (2025). Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis. JoVE (Journal of Visualized Experiments). [Link]

  • Gubra. (n.d.). Unilateral ureteral obstruction mouse model of kidney fibrosis. [Link]

  • Mouse Metabolic Phenotyping Centers. (2018). Transverse Aortic Constriction (TAC). [Link]

  • Lin, B.L., et al. (2019). In Vivo Selective Inhibition of TRPC6 by Antagonist BI 749327 Ameliorates Fibrosis and Dysfunction in Cardiac and Renal Disease. PubMed. [Link]

  • Maier, T., et al. (2015). Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels. British Journal of Pharmacology, 172(14), 3650-3660. [Link]

  • deAlmeida, A.C., et al. (2010). Transverse Aortic Constriction in Mice. JoVE (Journal of Visualized Experiments). [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(3-Chloro-4-cyanophenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. The biphenyl scaffold, and specifically its benzoic acid derivatives, represents one such privileged class, demonstrating a remarkable versatility in therapeutic applications ranging from oncology to inflammatory and cardiovascular diseases.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subset: 3-(3-Chloro-4-cyanophenyl)benzoic acid derivatives. Our focus will be on elucidating how subtle structural modifications to this core influence biological activity, offering a comparative perspective supported by experimental data to guide fellow researchers in the design of novel therapeutic agents.

The this compound core is of particular interest due to the electronic and steric properties conferred by its substituents. The chloro and cyano groups on one phenyl ring, and the carboxylic acid on the other, provide key interaction points with biological targets and influence the overall physicochemical properties of the molecule. This guide will dissect the SAR of these derivatives across different therapeutic targets, present comparative data, and provide detailed experimental protocols for their synthesis and evaluation.

The Core Scaffold: Synthesis and General Considerations

The synthesis of this compound and its derivatives is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers a versatile and efficient route to a wide array of biaryl compounds.[2] The general synthetic strategy involves the coupling of a boronic acid derivative with an aryl halide.

G A 3-Carboxyphenylboronic acid Catalyst Pd Catalyst (e.g., Pd(PPh3)4) A->Catalyst B Aryl Halide (e.g., 1-Bromo-3-chloro-4-cyanobenzene) B->Catalyst Product This compound Derivative Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DME/H2O) Solvent->Product

Caption: Key structural modifications influencing the biological properties of benzoic acid derivatives.

Experimental Protocols

To ensure the reproducibility of research in this area, detailed experimental protocols are essential. The following are representative procedures for the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 3-(3,5-dichlorophenyl)benzoic acid, which can be adapted for this compound by using the appropriate aryl halide. [2] Materials:

  • 1-Bromo-3,5-dichlorobenzene (or 4-bromo-2-chlorobenzonitrile)

  • 3-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Ethyl acetate

  • 2 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 50 mL round-bottom flask, add the aryl halide (1.0 mmol), 3-carboxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol). [2]2. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. [2]3. Add DME (8 mL) and deionized water (2 mL) to the flask. [2]4. Heat the reaction mixture to 80°C and stir vigorously for 12 hours. [2]5. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and add 20 mL of water. [2]7. Transfer the mixture to a separatory funnel and wash the aqueous layer with ethyl acetate (2 x 15 mL) to remove non-acidic impurities. [2]8. Carefully acidify the aqueous layer to a pH of 2-3 with 2 M HCl, which should result in the formation of a precipitate. [2]9. Extract the product with ethyl acetate (3 x 20 mL). [2]10. Combine the organic layers and wash with brine (20 mL). [2]11. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. [2]12. The crude product can be further purified by recrystallization or column chromatography. [2]

Biological Evaluation: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the COX-2 enzyme, a frequent target for benzoic acid derivatives. [3] Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (e.g., a this compound derivative)

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (pH 8.0)

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) detection

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Perform serial dilutions to achieve a range of concentrations for IC₅₀ determination. [3] * Prepare the reaction buffer, COX-2 enzyme solution, and arachidonic acid solution. [3]2. Enzyme Inhibition Assay:

    • In a 96-well plate, add the reaction buffer.

    • Add the test compound dilutions or the positive control to the respective wells. [3] * Add the COX-2 enzyme solution to all wells except the blank. [3] * Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding. [3] * Initiate the reaction by adding the arachidonic acid solution. [3] * Incubate at 37°C for a defined period (e.g., 10 minutes). [3]3. Detection and Data Analysis:

    • Stop the reaction according to the EIA kit instructions.

    • Use the EIA kit to measure the concentration of PGE₂ produced in each well. [3] * Read the absorbance using a microplate reader. [3] * Calculate the percentage of COX-2 inhibition for each concentration relative to the vehicle control (DMSO). [3] * Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software. [3]

Conclusion

The this compound scaffold and its broader class of derivatives represent a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic structural modification to optimize potency, selectivity, and pharmacokinetic properties. The chloro and cyano substituents on one ring, coupled with the carboxylic acid on the other, provide a robust platform for generating diverse chemical libraries. By leveraging powerful synthetic methodologies like the Suzuki-Miyaura cross-coupling and employing standardized biological assays, researchers can continue to unlock the full therapeutic potential of this versatile chemical class. The insights provided herein are intended to serve as a valuable resource for those engaged in the rational design and development of next-generation therapeutics.

References

Sources

The Dawn of a New Era in Cardiorenal Protection: A Comparative Analysis of Non-Steroidal Mineralocorticoid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Finerenone, Esaxerenone, Apararenone, and KBP-5074

The therapeutic landscape for cardiorenal diseases is undergoing a paradigm shift, largely driven by the advent of non-steroidal mineralocorticoid receptor antagonists (MRAs). For decades, steroidal MRAs like spironolactone and eplerenone have been mainstays in treating conditions such as heart failure and hypertension. However, their clinical utility is often hampered by a constellation of side effects, including hyperkalemia and hormonal imbalances, stemming from their non-selective binding to other steroid receptors.[1][2] The development of non-steroidal MRAs represents a significant leap forward, offering the promise of potent and selective mineralocorticoid receptor (MR) blockade with an improved safety profile.[3]

This guide provides a comprehensive comparative analysis of the leading non-steroidal MRAs, both approved and in late-stage development: finerenone, esaxerenone, apararenone, and KBP-5074. We will delve into their distinct molecular mechanisms, compare their pharmacological profiles with supporting experimental data, and provide detailed protocols for key assays used in their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this emerging class of therapeutics.

The Rationale for Non-Steroidal MRAs: Beyond Steroidal Limitations

The mineralocorticoid receptor, a nuclear hormone receptor, plays a pivotal role in regulating blood pressure and electrolyte balance.[4] However, its overactivation by aldosterone contributes to inflammation, fibrosis, and tissue remodeling in the heart and kidneys.[3] While steroidal MRAs effectively antagonize these effects, their structural similarity to steroid hormones leads to off-target binding to androgen and progesterone receptors, causing undesirable side effects like gynecomastia and menstrual irregularities.[5] Furthermore, the risk of hyperkalemia, a potentially life-threatening electrolyte imbalance, is a significant concern with steroidal MRAs.[3]

Non-steroidal MRAs were designed to overcome these limitations. Their unique, bulky, non-steroidal structures allow for highly selective binding to the MR, minimizing interactions with other steroid receptors.[6] This enhanced selectivity is the cornerstone of their improved side-effect profile.[1]

A Head-to-Head Comparison: Pharmacological and Physicochemical Properties

The differentiation between non-steroidal MRAs and their steroidal predecessors, as well as amongst themselves, lies in their distinct pharmacological and physicochemical properties. These differences in binding affinity, selectivity, pharmacokinetics, and tissue distribution have significant implications for their clinical efficacy and safety.

PropertySpironolactoneEplerenoneFinerenoneEsaxerenoneApararenoneKBP-5074
Class SteroidalSteroidalNon-steroidalNon-steroidalNon-steroidalNon-steroidal
MR Binding Affinity (IC50, nM) 24[7]990[2]18[7]9.4[8]<50 (Ki)[9]2.7[10]
Glucocorticoid Receptor (GR) Selectivity (vs. MR) ~100-fold[7]>1000-fold[5]>500-fold[7]>1000-fold[8]High[11]High[12][13]
Androgen Receptor (AR) Selectivity (vs. MR) ~3-fold[7]>1000-fold[5]>500-fold[7]No effect at 5µM[8]High[11]High[12][13]
Progesterone Receptor (PR) Selectivity (vs. MR) ~30-fold[7]>1000-fold[5]>500-fold[7]No effect at 5µM[8]High[11]High[12][13]
Half-life Long (active metabolites)[1]4-6 hours[2]2-3 hours[14]Long[13]Very Long (275-285h)[15]Long[9]
Bioavailability Variable~69%43.5%[14]High[13]N/AN/A
Metabolism Active metabolitesInactive metabolites[2]Inactive metabolites[14]Primarily hepatic[13]Active metabolite[15]Primarily CYP3A[11]
Tissue Distribution (Heart:Kidney) Kidney >> Heart[3]Kidney > HeartBalanced[3]Balanced[2]N/AN/A

Unraveling the Mechanism: A Tale of Two Binding Modes

The key to the differential effects of steroidal and non-steroidal MRAs lies in their distinct interactions with the MR ligand-binding domain. This, in turn, dictates the recruitment of transcriptional co-regulators and subsequent gene expression.

The Steroidal Embrace: A Classic Antagonism

Steroidal MRAs, due to their planar structure, bind to the MR in a manner that is similar to the natural ligand, aldosterone. While they block aldosterone from binding, they can still induce conformational changes in the receptor that allow for the recruitment of certain co-activators, leading to partial agonistic activity on some genes.

The Non-Steroidal "Bulky" Blockade: A Paradigm of Selective Modulation

Non-steroidal MRAs, with their bulky, three-dimensional structures, induce a unique conformational change in the MR. This "bulky" binding mode not only prevents the binding of aldosterone but also sterically hinders the recruitment of transcriptional co-activators that are implicated in pro-inflammatory and pro-fibrotic gene expression.[6] Finerenone, for instance, has been shown to completely inhibit MR co-activator binding.[7] This selective modulation of co-regulator recruitment is thought to be the molecular basis for the potent anti-inflammatory and anti-fibrotic effects observed with non-steroidal MRAs, which appear to be more pronounced than those of their steroidal counterparts at equinatriuretic doses.[3]

G cluster_ECF Extracellular Fluid cluster_Cyto Cytoplasm cluster_Nuc Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds sMRA Steroidal MRA (e.g., Spironolactone) sMRA->MR_HSP Binds nsMRA Non-Steroidal MRA (e.g., Finerenone) nsMRA->MR_HSP Binds MR_sMRA MR-sMRA Complex MR_HSP->MR_sMRA Dissociation of HSP MR_nsMRA MR-nsMRA Complex MR_HSP->MR_nsMRA Dissociation of HSP MR_Aldo MR-Aldosterone Complex MR_HSP->MR_Aldo Dissociation of HSP MR_sMRA_Nuc MR-sMRA Complex MR_sMRA->MR_sMRA_Nuc Translocation MR_nsMRA_Nuc MR-nsMRA Complex MR_nsMRA->MR_nsMRA_Nuc Translocation MR_Aldo_Nuc MR-Aldosterone Complex MR_Aldo->MR_Aldo_Nuc Translocation MRE Mineralocorticoid Response Element (MRE) MR_Aldo_Nuc->MRE Binds MR_sMRA_Nuc->MRE Binds Coactivators Pro-inflammatory & Pro-fibrotic Co-activators MR_sMRA_Nuc->Coactivators Partial Blockade MR_nsMRA_Nuc->MRE Binds MR_nsMRA_Nuc->Coactivators Full Blockade MRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Inflammation Inflammation Fibrosis Transcription->Inflammation Leads to

Figure 1. Differential Mineralocorticoid Receptor Signaling by Steroidal and Non-Steroidal MRAs.

Experimental Protocols for MRA Characterization

The rigorous evaluation of novel MRAs relies on a suite of well-established in vitro and in vivo assays. Here, we provide detailed protocols for two fundamental in vitro assays used to determine the binding affinity and functional activity of these compounds.

Radioligand Binding Assay for Determining Receptor Affinity (IC50)

This assay quantifies the affinity of a test compound for the mineralocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: A constant concentration of a radiolabeled ligand (e.g., [³H]-aldosterone) is incubated with a source of MR (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human mineralocorticoid receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Unlabeled test compound at various concentrations (typically a serial dilution).

      • Radiolabeled ligand (e.g., [³H]-aldosterone) at a final concentration at or below its Kd.

      • Membrane preparation (typically 10-50 µg of protein per well).

    • For determining total binding, add assay buffer instead of the test compound.

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM aldosterone) instead of the test compound.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a buffer (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_Prep Preparation cluster_Assay Assay cluster_Analysis Analysis Cells MR-expressing Cells Membranes Membrane Preparation Cells->Membranes Homogenization & Centrifugation Mix Add Radioligand, Test Compound, & Membranes Membranes->Mix Plate 96-well Plate Incubate Incubate to Equilibrium Mix->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding & IC50 Count->Calculate

Figure 2. Workflow for a Radioligand Binding Assay.

Reporter Gene Assay for Determining Functional Activity

This cell-based assay measures the ability of a compound to either activate (agonist) or inhibit (antagonist) MR-mediated gene transcription.

Principle: Cells are co-transfected with two plasmids: one expressing the human MR and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple mineralocorticoid response elements (MREs). In the presence of an agonist, the MR binds to the MREs and drives the expression of the reporter gene. An antagonist will block this effect.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HeLa) in appropriate media.

    • Co-transfect the cells with an MR expression vector and an MRE-luciferase reporter vector using a suitable transfection reagent (e.g., Lipofectamine). A control vector expressing Renilla luciferase can be included to normalize for transfection efficiency.

  • Compound Treatment:

    • After transfection (typically 24 hours), plate the cells in a 96-well plate.

    • For agonist testing, treat the cells with varying concentrations of the test compound.

    • For antagonist testing, treat the cells with a fixed concentration of a known agonist (e.g., aldosterone at its EC50) in the presence of varying concentrations of the test compound.

    • Include appropriate controls (vehicle, agonist alone).

  • Cell Lysis and Luciferase Assay:

    • After an incubation period (e.g., 18-24 hours), lyse the cells using a lysis buffer.

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • For agonist activity, plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50 (concentration for 50% maximal activation).

    • For antagonist activity, plot the percentage of inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

G cluster_Prep Preparation cluster_Assay Assay cluster_Analysis Analysis Cells Host Cells Transfection Co-transfection Cells->Transfection Plasmids MR Expression & MRE-Luciferase Plasmids Plasmids->Transfection Treat Treat with Test Compounds Transfection->Treat Plate 96-well Plate Incubate Incubate Treat->Incubate Lyse Cell Lysis Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Calculate Calculate EC50/IC50 Measure->Calculate

Figure 3. Workflow for a Reporter Gene Assay.

The Clinical Landscape and Future Directions

The clinical development of non-steroidal MRAs has been robust, with finerenone already approved for the treatment of chronic kidney disease in patients with type 2 diabetes.[1] Esaxerenone is approved in Japan for hypertension.[13] Apararenone and KBP-5074 are in late-stage clinical trials for diabetic nephropathy and uncontrolled hypertension in chronic kidney disease, respectively.[9][11]

The compelling preclinical and clinical data generated for these agents highlight their potential to address the significant unmet medical need in cardiorenal diseases. Their improved safety profile, particularly the lower risk of hyperkalemia and hormonal side effects, may lead to broader clinical application and improved patient adherence compared to steroidal MRAs.

Future research will likely focus on head-to-head clinical trials to directly compare the efficacy and safety of different non-steroidal MRAs. Furthermore, exploring their therapeutic potential in other indications, such as heart failure with preserved ejection fraction (HFpEF) and non-alcoholic steatohepatitis (NASH), is an active area of investigation. The era of non-steroidal MRAs has just begun, and they are poised to become a cornerstone of therapy for a wide spectrum of cardiorenal and metabolic diseases.

References

  • Nonsteroidal Mineralocorticoid Receptor Antagonist Eliciting Cardiorenal Protection Is a New Option for Patients with Chronic Kidney Disease. PMC - PubMed Central. [Link]

  • Mineralocorticoid receptor antagonist. Wikipedia. [Link]

  • Apararenone. Wikipedia. [Link]

  • Finerenone: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease. PMC - PubMed Central. [Link]

  • Preclinical Development of KBP-5074, a Novel Non-Steroidal Mineralocorticoid Receptor Antagonist for the Treatment of Cardiorenal Diseases. ResearchGate. [Link]

  • Results of the Non-Steroidal Mineralocorticoid Receptor Antagonist KBP-5074 Compared with Eplerenone in a Rat Model of Mineralocorticoid-Induced Renal Injury Published in Frontiers in Pharmacology. KBP Biosciences. [Link]

  • The Pharmacokinetics of the Nonsteroidal Mineralocorticoid Receptor Antagonist Finerenone. PMC - PubMed Central. [Link]

  • Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine. European Heart Journal. [Link]

  • An evaluation of KBP-5074 in advanced chronic kidney disease with uncontrolled hypertension. Taylor & Francis Online. [Link]

  • In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics. MDPI. [Link]

  • Cardiovascular-Kidney-Metabolic Effects: Steroidal and Nonsteroidal Mineralocorticoid Receptor Antagonists. IMR Press. [Link]

  • Schematic illustration of mineralocorticoid receptor-mediated signaling... ResearchGate. [Link]

  • Human Mineralocorticoid Receptor Reporter Assay System. Indigo Biosciences. [Link]

  • The Non-Steroidal Mineralocorticoid Receptor Antagonist KBP-5074 Limits Albuminuria and has Improved Therapeutic Index Compared With Eplerenone in a Rat Model With Mineralocorticoid-Induced Renal Injury. ResearchGate. [Link]_

  • The Non-Steroidal Mineralocorticoid Receptor Antagonist KBP-5074 Limits Albuminuria and has Improved Therapeutic Index Compared With Eplerenone in a Rat Model With Mineralocorticoid-Induced Renal Injury. Frontiers in Pharmacology. [Link]

  • CLINICAL STUDY PROTOCOL. KBP Biosciences. [Link]

  • Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]

  • Time course (log‐linear scale) of mean plasma concentrations of... ResearchGate. [Link]

  • Selective Mineralocorticoid Receptor Cofactor Modulation as Molecular Basis for Finerenone's Antifibrotic Activity. Hypertension. [Link]

  • Human and zebrafish mineralocorticoid receptors reporter cell assays to assess the activity of chemicals. PMC - PubMed Central. [Link]

  • (PDF) Effect of KBP-5074 on Blood Pressure in Advanced Chronic Kidney Disease: Results of the BLOCK-CKD Study. ResearchGate. [Link]

  • Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease. MDPI. [Link]

  • (PDF) Novel non‐steroidal mineralocorticoid receptor antagonists in cardiorenal disease. ResearchGate. [Link]

  • Efficacy and Safety of Non-Steroidal Mineralocorticoid Receptor Antagonists in Patients With Chronic Kidney Disease and Type 2 Diabetes: A Systematic Review Incorporating an Indirect Comparisons Meta-Analysis. PubMed. [Link]

  • Pharmacokinetics and Safety of Single-Dose Esaxerenone in Japanese Subjects with Mild to Moderate Hepatic Impairment. PubMed Central. [Link]

  • Preclinical Development of KBP-5074, a Novel Non-Steroidal Mineralocorticoid Receptor Antagonist for the Treatment of Cardiorenal. Sci Forschen. [Link]

  • The mineralocorticoid receptor and its coregulators. PubMed. [Link]

  • The Pharmacokinetics of the Nonsteroidal Mineralocorticoid Receptor Antagonist Finerenone. springermedizin.de. [Link]

  • Absolute Bioavailability of Esaxerenone and Food Effects on its Pharmacokinetics After a Single Oral Dose in Healthy Japanese. SpringerLink. [Link]

  • Advances in the Development of Non-steroidal Mineralocorticoid-receptor Antagonists. IntechOpen. [Link]

  • Mineralocorticoid receptor (MR)-mediated signaling pathways in... ResearchGate. [Link]

  • Guideline recommendations for mineralocorticoid receptor antagonist. ResearchGate. [Link]

  • Daiichi Sankyo Announces Positive Top-line Results from Phase 3 Study in Japan of Esaxerenone for Treatment of Essential Hypertension. Daiichi Sankyo. [Link]

  • Formulary Brief: Mineralocorticoid Receptor Antagonists -August 2025-. Indian Health Service. [Link]

  • Proposed mode of action and pharmacology of finerenone (based on preclinical models). CKD: chronic kidney disease; MR: mineralocorticoid receptor. ResearchGate. [Link]

  • Short Clip - Preclinical Pharmacokinetics (PK) and Pharmacodynamics (PD) Evaluation with Biocytogen. YouTube. [Link]

  • The Pharmacokinetics of the Nonsteroidal Mineralocorticoid Receptor Antagonist Finerenone. PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-Chloro-4-cyanophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The compound 3-(3-Chloro-4-cyanophenyl)benzoic acid, a halogenated and cyanated aromatic carboxylic acid, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to protect laboratory personnel, ensure institutional compliance, and minimize environmental impact.

Hazard Identification and Risk Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the compound's intrinsic hazards. This compound possesses multiple functional groups that dictate its risk profile and, consequently, its disposal pathway.

  • Halogenated Organic Compound: The presence of a chlorine atom on the phenyl ring classifies it as a halogenated organic compound. Such compounds are subject to specific disposal regulations due to their potential to form persistent organic pollutants and toxic byproducts (like dioxins) if not incinerated at sufficiently high temperatures.

  • Cyanophenyl (Nitrile) Group: The cyano (-C≡N) group is a significant toxicophore. While the nitrile in this molecule is organic and covalently bound, it shares a critical hazard consideration with inorganic cyanides: the potential to release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acids.[1][2]

  • Benzoic Acid Moiety: The carboxylic acid group influences its solubility and reactivity, but the primary hazards are dictated by the chloro and cyano substituents.

A summary of its formal hazard classification according to the Globally Harmonized System (GHS) provides immediate, actionable safety information.

Hazard Class & Category GHS Pictogram Hazard Statement Key Implication for Disposal
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[3]Avoid ingestion. All contaminated materials are hazardous.
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[3]Wear appropriate gloves and lab coat.
Skin Irritation (Category 2)H315: Causes skin irritation[3]Prevent skin contact. Contaminated PPE must be disposed of.
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[3]Always wear safety goggles or a face shield.
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[3]Handle only in a well-ventilated area or chemical fume hood.

Regulatory Framework: Adherence to EPA and OSHA Standards

In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling such materials.[6][7] This compound would be classified as a hazardous waste, necessitating a "cradle-to-grave" management approach.[4] While it may not be explicitly on a specific list (e.g., P or U lists), its characteristics make it a regulated hazardous waste.[8]

Core Disposal Protocol: A Step-by-Step Methodology

This protocol provides a clear workflow for the safe segregation, containment, and disposal of this compound waste.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure a complete barrier between you and the chemical.

  • Hand Protection: Wear chemical-resistant nitrile gloves. Double-gloving is recommended, especially during waste consolidation or decontamination.[1]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a full-face shield.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

Step 2: Meticulous Waste Segregation

This is the most critical step to ensure safety and compliance. Cross-contamination of waste streams can lead to dangerous chemical reactions and regulatory violations.

  • Solid Waste:

    • Unused/Expired Compound: The pure solid chemical must be disposed of as hazardous waste. Do not attempt to wash it down the drain or discard it in regular trash.

    • Contaminated Disposables: All items that have come into direct contact with the compound are now hazardous waste. This includes gloves, weighing papers, pipette tips, and any contaminated paper towels. These items must be collected in a dedicated, sealed container.[2][9]

  • Liquid Waste:

    • Solutions: Any solutions containing this compound must be collected as hazardous liquid waste.

    • Rinsate: Solvent used to rinse contaminated glassware (see Step 4) must be collected as hazardous liquid waste.[9]

Step 3: Waste Container Management

Proper containment is essential for safe storage and transport.

  • Designated Containers: Use separate, dedicated containers for solid and liquid waste.[2] These containers must be made of a material compatible with the chemical and any solvents used (e.g., High-Density Polyethylene - HDPE).

  • CRITICAL—Acid Incompatibility: The waste container must be labeled "Cyanide-Containing Waste - DO NOT MIX WITH ACIDS." [1] This is a crucial step to prevent the accidental generation of lethal hydrogen cyanide gas.

  • Standard Labeling: All containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and a clear indication of the major hazards (e.g., "Toxic").

  • Secure Closure: Keep waste containers tightly sealed at all times, except when adding waste. Store them in a designated satellite accumulation area within the lab.[10]

Step 4: Decontamination of Surfaces and Glassware

Proper decontamination ensures that no hazardous residues remain on your equipment or work surfaces.

  • Initial Rinse (for Glassware): Triple-rinse any contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) in which the compound is soluble. Collect all rinsate as hazardous liquid waste.[9]

  • Surface Decontamination: For work surfaces (inside a chemical fume hood) and for the final cleaning of glassware after the initial solvent rinse, a two-step process is recommended for cyanide-containing compounds.[2]

    • First, wipe the surface with a pH 10 buffer solution.

    • Follow this with a wipe-down using a freshly prepared 10% bleach solution.

  • Waste Collection: All wipes and cleaning materials from this process must be collected and disposed of as solid hazardous waste.[2]

Step 5: Spill Management

In the event of a spill, a prepared response is critical.

  • Small Spills (inside a chemical fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with an inert material like vermiculite or sand.

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area as described in Step 4.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.[2]

    • Alert colleagues and your institution's Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean it up yourself unless you are specifically trained for large-scale spill response.

Step 6: Final Disposal Pathway

The ultimate disposal of this chemical is not handled by the individual researcher.

  • EHS Coordination: Once your waste container is full, contact your institution's EHS department (or equivalent) to arrange for a waste pickup.

  • Treatment Method: Due to its composition as a halogenated organic compound, the standard and required disposal method is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[10][11] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper handling and disposal of waste generated from this compound.

G Disposal Workflow: this compound cluster_prep Preparation cluster_segregation Segregation & Containment cluster_final Final Disposal A Identify Waste (Solid or Liquid) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Is waste solid? (Powder, contaminated items) B->C D Place in SOLID Hazardous Waste Container C->D Yes E Place in LIQUID Hazardous Waste Container C->E No (Liquid) F CRITICAL CHECK: Is container labeled? 'HAZARDOUS WASTE' 'Cyanide Waste - No Acids!' D->F E->F G Seal container and store in satellite accumulation area F->G H Container Full? G->H I Contact Institutional EHS for Waste Pickup H->I Yes J Transport to licensed TSDF for High-Temp Incineration I->J

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this structured protocol, researchers can confidently manage the waste associated with this compound, ensuring personal safety, regulatory compliance, and environmental protection.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link][4]

  • Hazardous Waste - Overview . Occupational Safety and Health Administration. [Link][6]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests . U.S. Environmental Protection Agency. [Link][12]

  • 3-Chloro-4-cyanobenzoic acid PubChem Entry . National Center for Biotechnology Information. [Link][3]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link][5]

  • Laboratory-Specific Standard Operating Procedures for the safe use of cyanide compounds . University of California, Santa Cruz. [Link][1]

  • Information on Cyanide Compounds . Stanford University Environmental Health & Safety. [Link][2]

  • Hazardous Waste - Standards . Occupational Safety and Health Administration. [Link][7]

  • EPA Hazardous Waste Codes . University of Georgia Environmental Safety Division. [Link][8]

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance . Office of Research, University of New Hampshire. [Link][9]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.